AZD2389
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21N5O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-[(4R)-4-cyano-1,3-thiazolidin-3-yl]-2-oxoethyl]-6-morpholin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H21N5O3S/c21-10-15-12-29-13-25(15)19(26)11-23-20(27)16-3-4-22-18-2-1-14(9-17(16)18)24-5-7-28-8-6-24/h1-4,9,15H,5-8,11-13H2,(H,23,27)/t15-/m1/s1 |
InChI Key |
GECJKRWOVGXGCO-OAHLLOKOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of AZD2389 in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular matrix (ECM) remodeling is a critical pathological feature of fibrotic diseases, including metabolic dysfunction-associated steatohepatitis (MASH). Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts in fibrotic tissue, is a key driver of this process. AZD2389, a potent and selective oral inhibitor of FAP, has emerged as a promising therapeutic candidate for MASH by modulating ECM turnover. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visualization of the associated signaling pathways.
Introduction: The Role of FAP in Extracellular Matrix Dynamics
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[1][2] Under physiological conditions, its expression is low in most adult tissues. However, in the context of tissue injury and fibrosis, FAP expression is significantly upregulated on activated hepatic stellate cells (HSCs) and fibroblasts.[1][3]
FAP contributes to ECM remodeling through the cleavage of several key proteins involved in matrix deposition and turnover, including:
-
Collagens: FAP exhibits gelatinase activity, cleaving denatured type I collagen, a primary component of the fibrotic scar.[4][5][6][7]
-
α2-Antiplasmin (α2-AP): FAP cleaves and inactivates α2-AP, a primary inhibitor of plasmin. This leads to reduced fibrinolysis and promotes fibrin (B1330869) deposition, a key event in fibrosis.[8][9][10][11][12][13]
-
Fibroblast Growth Factor 21 (FGF21): FAP-mediated cleavage inactivates FGF21, a metabolic regulator with protective effects against liver steatosis, inflammation, and fibrosis.[8][14][15]
By targeting FAP, this compound aims to inhibit these pathological processes and restore normal ECM homeostasis.
This compound: A Potent and Selective FAP Inhibitor
This compound is an orally active small molecule that acts as a reversible and competitive inhibitor of FAP.[15] Preclinical development focused on optimizing FAP potency, bioavailability, and selectivity against other members of the serine protease family, such as dipeptidyl peptidase-4 (DPP4) and prolyl endopeptidase (PREP).[16]
Potency and Selectivity
This compound demonstrates high potency for FAP. While a comprehensive public selectivity panel is not available, it is described as highly selective against other serine proteases.[15]
| Parameter | Value | Species | Reference |
| IC50 (FAP) | 0.08 nM | Not Specified | [15] |
| Plasma IC50 (FAP) | 0.5 nM | Murine | [15] |
| Plasma IC50 (FAP) | 0.4 nM | Cynomolgus Monkey | [15] |
Preclinical Efficacy of this compound in a MASH Model
A key preclinical study evaluated the therapeutic potential of this compound in a diet-induced, biopsy-confirmed MASH model in cynomolgus monkeys.[16]
Quantitative Data from Cynomolgus Monkey MASH Study
The study involved the administration of this compound (n=25) or a vehicle (n=20) for 29 weeks.[16] The results demonstrated significant improvements in liver pathology and biomarkers of ECM remodeling.
Table 1: Effects of this compound on Liver Histology and Biomarkers in a Cynomolgus Monkey MASH Model
| Parameter | This compound Treatment Group | Vehicle Group | p-value | Reference |
| Improvement in Liver Fibrosis | 16% of animals | 5% of animals | p=0.01 | |
| Improvement in MASLD Activity Score | 48% of animals | 20% of animals | p=0.0008 | |
| Improvement in Steatosis | 44% of animals | Not Reported | Not Reported | [15] |
| Increase in Intact α2-Antiplasmin | 34% increase | 6% increase | Not Reported | |
| Increase in Intact/Total FGF21 Ratio (Week 4) | Statistically Significant Increase | No Significant Change | p=0.036 | |
| Increase in Intact/Total FGF21 Ratio (Week 29) | Statistically Significant Increase | No Significant Change | p=0.029 | |
| Reduction in Plasma Pro-C3 | Statistically Significant Reduction | No Significant Change | p=0.0005 | [15] |
Experimental Protocols
Cynomolgus Monkey Model of MASH
-
Animal Model: Cynomolgus monkeys.
-
Induction of MASH: While the specific diet composition is not publicly disclosed, it is described as a diet-induced, biopsy-confirmed MASH model with F1/F2 fibrosis.[16] Such models typically involve a high-fat, high-cholesterol, and/or high-fructose diet for an extended period to induce the desired pathology.
-
Treatment: Oral administration of this compound or vehicle. The exact dosage used in the study is not publicly available.
-
Duration: 29 weeks.[16]
-
Assessments:
Histological Analysis: NASH CRN Scoring System
The NAFLD Activity Score (NAS) is a composite score based on the grading of three histological features:
-
Steatosis: (0-3) based on the percentage of hepatocytes containing fat vacuoles.
-
Lobular Inflammation: (0-3) based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning: (0-2) based on the presence and prominence of ballooned hepatocytes.
The NAS ranges from 0 to 8, with a score of ≥5 being strongly correlated with a diagnosis of "definite NASH".
Biochemical Assays (General Protocols)
-
FAP Activity Assay: Typically a fluorogenic assay using a specific FAP substrate (e.g., Ala-Pro-AMC). The cleavage of the substrate by FAP releases a fluorescent molecule (AMC), and the rate of fluorescence increase is proportional to FAP activity.
-
α2-Antiplasmin ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of intact α2-antiplasmin in plasma. This typically involves capture and detection antibodies specific to the intact form of the protein.
-
FGF21 ELISA: A sandwich ELISA is used to quantify the levels of intact and total FGF21 in plasma samples.
Signaling Pathways and Experimental Workflow
FAP-Mediated Extracellular Matrix Remodeling in Liver Fibrosis
Caption: FAP signaling in liver fibrosis and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for the preclinical MASH study of this compound.
Conclusion
This compound represents a targeted therapeutic approach for MASH by specifically inhibiting FAP, a key enzyme in the pathological remodeling of the extracellular matrix. Preclinical data strongly support its efficacy in improving liver fibrosis and steatosis. The ongoing clinical development of this compound will be crucial in determining its role in the future treatment landscape for fibrotic liver diseases. This technical guide provides a foundational understanding of the scientific rationale and preclinical evidence supporting the development of this compound.
References
- 1. Fibroblast activation protein in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein and chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibroblast Activation Protein Activates Macrophages and Promotes Parenchymal Liver Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cleavage of Type I Collagen by Fibroblast Activation Protein-α Enhances Class A Scavenger Receptor Mediated Macrophage Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast activation protein, alpha - Wikipedia [en.wikipedia.org]
- 9. Alpha2-Antiplasmin: The Devil You Don't Know in Cerebrovascular and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased N-terminal cleavage of alpha-2-antiplasmin in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The regulation of liver regeneration by the plasmin/alpha 2-antiplasmin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alpha 2 Antiplasmin and disseminated intravascular coagulation in liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mutual relationship between the two molecular forms of the major fibrinolysis inhibitor alpha-2-antiplasmin in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FGF21 protects against hepatic lipotoxicity and macrophage activation to attenuate fibrogenesis in nonalcoholic steatohepatitis | eLife [elifesciences.org]
- 15. FAP inhibitor AZD-2389 is a strong candidate for MASH treatment | BioWorld [bioworld.com]
- 16. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
Target Validation of AZD2389 in Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD2389 is an investigational, potent, and orally bioavailable small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts in areas of tissue remodeling and fibrosis.[1][2] This technical guide provides a comprehensive overview of the target validation for this compound in the context of liver fibrosis, summarizing key preclinical data, outlining clinical trial designs, and detailing the underlying signaling pathways. While clinical trial data is still emerging, preclinical evidence strongly supports the therapeutic potential of FAP inhibition with this compound for mitigating liver fibrosis.
Introduction to Fibroblast Activation Protein (FAP) as a Therapeutic Target
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the dipeptidyl peptidase IV (DPP4) family.[3] Its expression is highly restricted in healthy adult tissues but is significantly upregulated on pathogenic fibroblasts in fibrotic livers.[1][4] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, plays a crucial role in the progression of liver fibrosis through the cleavage of multiple proteins involved in extracellular matrix (ECM) turnover and metabolism.[1][5] Key substrates of FAP include denatured collagen, alpha-2-antiplasmin (α2-AP), and fibroblast growth factor 21 (FGF21).[1][2] By promoting ECM deposition and altering the fibrotic microenvironment, FAP represents a compelling therapeutic target for anti-fibrotic therapies.
Preclinical Validation of this compound
A significant body of preclinical work has been conducted to validate the therapeutic potential of this compound in liver fibrosis, primarily through in vitro studies and in vivo models.
In Vitro Characterization
In vitro studies have demonstrated that this compound is a potent and selective inhibitor of FAP. It acts as a reversible competitive inhibitor, effectively blocking the cleavage of key substrates like α2-AP and FGF21.[6]
In Vivo Efficacy in a Cynomolgus Monkey Model of MASH
The most robust preclinical evidence for this compound's efficacy comes from a 29-week study in cynomolgus monkeys with diet-induced, biopsy-confirmed Metabolic Dysfunction-Associated Steatohepatitis (MASH) and F1/F2 fibrosis.[1]
Data Presentation: Quantitative Preclinical Efficacy of this compound
| Parameter | This compound (n=25) | Vehicle (n=20) | p-value | Reference |
| Target Engagement | ||||
| Plasma FAP Activity Inhibition | Complete Inhibition | - | - | [7] |
| Biomarker Modulation | ||||
| Increase in Intact α2-AP Levels | 34% | 6% | - | [7] |
| Intact/Total FGF21 Ratio (Week 4) | Increased | - | p=0.036 | [7] |
| Intact/Total FGF21 Ratio (Week 29) | Increased | - | p=0.029 | [7] |
| Reduction in Plasma Pro-C3 Levels | Reduced | - | p=0.0005 | [6] |
| Histological Improvement | ||||
| Improved MASLD Activity Score | 48% of animals | 20% of animals | p=0.0008 | [7] |
| Improved Liver Fibrosis | 16% of animals | 5% of animals | p=0.01 | [7] |
| Improvement in Steatosis Percentage | 44% | - | - | [6] |
Pharmacokinetic and Safety Profile
| Parameter | Value | Species | Reference |
| Pharmacokinetics | |||
| IC50 for FAP | 0.08 nM | - | [6] |
| Murine Plasma IC50 | 0.5 nM | Mouse | [6] |
| Cynomolgus Plasma IC50 | 0.4 nM | Cynomolgus Monkey | [6] |
| Bioavailability | 22% | Rat | [6] |
| 27% | Mouse | [6] | |
| 29% | Dog | [6] | |
| 15% | Cynomolgus Monkey | [6] | |
| Safety | |||
| Genotoxicity Assays | Negative | - | [6] |
| Selectivity for other serine proteases | High | - | [6] |
| Integrated DILI risk assessment | Low expected hepatotoxicity | - | [6] |
Experimental Protocols: Cynomolgus Monkey MASH Study
-
Animal Model: Cynomolgus monkeys with diet-induced, biopsy-confirmed MASH (F1/F2 fibrosis).[1]
-
Treatment Groups: this compound (n=25) or vehicle (n=20) administered orally for 29 weeks.[1]
-
Assessments:
-
Pharmacodynamics: FAP activity, compound exposure, α2-AP, and FGF21 levels were monitored throughout the study.[1]
-
Histology: Liver biopsies were taken at baseline and at the end of treatment. Histological scoring was performed by an expert pathologist using the NASH CRN scoring criteria to assess changes in NAFLD activity score and fibrosis.[1]
-
Safety and Metabolism: Safety and metabolic parameters were monitored throughout the 29-week study period.[1]
-
Clinical Development Program for this compound
AstraZeneca has initiated a comprehensive clinical development program to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in both healthy volunteers and patients with liver fibrosis. As of late 2025, specific quantitative results from these trials have not been publicly disclosed.
Completed and Ongoing Clinical Trials
| Trial Identifier | Phase | Title | Status |
| NCT06750276 (BORANA) | 2a | A Study to Evaluate the Safety, Tolerability, PK, and PD Effects of this compound in Participants With Liver Fibrosis and Compensated Cirrhosis.[8] | Completed |
| NCT07069725 (PECHORA) | 1 | A Phase 1, Open-label, PET Trial Designed to Investigate the Effect of this compound on FAP Occupancy in the Liver in Participants With Advanced Liver Fibrosis.[9] | Ongoing |
| NCT06812780 (CAMPOLINA) | 1 | A Study to Investigate the Effect of Hepatic Impairment on the Pharmacokinetics, Safety, and Tolerability of this compound. | Completed |
| NCT06138795 | 1 | A single and multiple ascending dose study to investigate safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy participants. | Completed |
Experimental Protocols: Overview of Clinical Trial Designs
-
Phase 2a (BORANA - NCT06750276):
-
Design: A randomized, single-blind, placebo-controlled study.[10]
-
Population: Participants with liver fibrosis and compensated cirrhosis.[11]
-
Intervention: Oral administration of this compound or placebo.[11]
-
Primary Endpoints: To evaluate the safety, tolerability, and pharmacokinetics of this compound.[10]
-
Exploratory Endpoints: To explore the pharmacodynamic effects of this compound.[10]
-
-
Phase 1 PET Study (PECHORA - NCT07069725):
-
Design: An open-label, non-randomized, sequential positron emission tomography (PET) trial.[9]
-
Population: Patients with advanced liver fibrosis.[9]
-
Intervention: Single oral doses of this compound.[9]
-
Primary Endpoint: To assess the effect of this compound on FAP occupancy in the liver using the [68Ga]Ga-FAPI-46 PET radioligand.[9][12]
-
Secondary Endpoints: To evaluate plasma PK of this compound and plasma FAP inhibition.[12]
-
Signaling Pathways and Experimental Workflows
FAP Signaling in Liver Fibrosis
FAP, expressed on activated hepatic stellate cells (HSCs) and portal fibroblasts, contributes to the progression of liver fibrosis through multiple mechanisms. It degrades denatured type I collagen, influencing ECM remodeling. FAP also cleaves and inactivates the anti-fibrinolytic protein α2-antiplasmin, potentially leading to increased fibrin (B1330869) deposition. Furthermore, FAP can cleave and inactivate FGF21, a metabolic regulator with protective effects in the liver.
Caption: FAP signaling pathway in liver fibrosis and the inhibitory action of this compound.
Experimental Workflow: Preclinical Efficacy Study
The preclinical evaluation of this compound in the cynomolgus monkey model of MASH followed a structured workflow from animal model induction to data analysis.
Caption: Workflow for the preclinical evaluation of this compound in a MASH model.
Experimental Workflow: Phase 1 PET Study (PECHORA)
The PECHORA study utilizes PET imaging to directly assess the engagement of this compound with its target, FAP, in the human liver.
Caption: Workflow for the Phase 1 PET study of this compound (PECHORA).
Conclusion and Future Directions
The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for liver fibrosis. The potent and selective inhibition of FAP, coupled with encouraging efficacy in a relevant animal model, underscores the validity of this therapeutic approach. The ongoing and completed clinical trials are essential to translate these preclinical findings to human patients. Future publications of the results from the BORANA, PECHORA, and other clinical studies will be critical in determining the safety, efficacy, and optimal dosing of this compound for the treatment of liver fibrosis and MASH. The scientific community eagerly awaits these findings to further validate FAP inhibition as a promising strategy for this significant unmet medical need.
References
- 1. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. article.imrpress.com [article.imrpress.com]
- 6. FAP inhibitor AZD-2389 is a strong candidate for MASH treatment | BioWorld [bioworld.com]
- 7. FAP inhibitor AZD-2389 improves liver fibrosis and MASH | BioWorld [bioworld.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. tipranks.com [tipranks.com]
- 10. tipranks.com [tipranks.com]
- 11. A study to evaluate the safety, tolerability, PK, and PD effects of this compound in participants with liver fibrosis and compensated cirrhosis. [astrazenecaclinicaltrials.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
AZD2389: A Technical Overview of its Effects on Alpha2-Antiplasmin and FGF21 Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2389 is an orally bioavailable small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease with a significant role in the tumor microenvironment and fibrotic diseases.[1][2] FAP's enzymatic activity includes the cleavage of key metabolic and fibrotic signaling proteins, notably alpha2-antiplasmin (α2-AP) and Fibroblast Growth Factor 21 (FGF21).[2][3] By inhibiting FAP, this compound is being investigated as a therapeutic agent for conditions such as metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on α2-AP and FGF21 cleavage, supported by available preclinical data and detailed experimental methodologies.
Mechanism of Action: FAP Inhibition
FAP is a type II transmembrane serine protease that is overexpressed in activated fibroblasts in areas of tissue remodeling, such as in tumors and fibrotic tissues.[3] Its substrates include components of the extracellular matrix and various signaling molecules. The inhibition of FAP by this compound is a targeted approach to prevent the cleavage and subsequent inactivation of its key substrates, α2-AP and FGF21, thereby restoring their normal physiological functions.[3][5]
Signaling Pathway of FAP-Mediated Cleavage
Caption: FAP-mediated cleavage of α2-AP and FGF21 and its inhibition by this compound.
Quantitative Data from Preclinical Studies
A significant preclinical study investigating the effects of this compound was conducted in cynomolgus monkeys with diet-induced MASH and liver fibrosis (F1/F2 stage).[3] The study, which ran for 29 weeks, provides key quantitative insights into the in vivo efficacy of this compound.[3]
| Parameter | This compound Treatment Group (n=25) | Vehicle Control Group (n=20) | Significance |
| Change in Intact Alpha2-Antiplasmin (α2-AP) Levels | 34% increase | 6% increase | Not Reported |
| Intact/Total FGF21 Ratio vs. Vehicle (Week 4) | Increased | Baseline | p = 0.036 |
| Intact/Total FGF21 Ratio vs. Vehicle (Week 29) | Increased | Baseline | p = 0.029 |
Table 1: Summary of the effect of this compound on α2-AP and FGF21 in a 29-week study in cynomolgus monkeys with diet-induced MASH.[3]
These findings demonstrate that this compound effectively inhibits FAP in a relevant disease model, leading to a significant preservation of the intact, active forms of both α2-AP and FGF21.[3]
Experimental Protocols
While specific, proprietary protocols for this compound are not publicly available, the following sections detail the standard and widely accepted methodologies for assessing FAP inhibition and the cleavage of its substrates.
FAP Inhibition Assay
This assay is designed to quantify the inhibitory potential of a compound against FAP enzymatic activity.
Principle: The assay measures the cleavage of a fluorogenic FAP substrate. In the presence of an inhibitor, the rate of fluorescence generation is reduced.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold-based)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 150 mM NaCl, 0.1 mg/ml BSA)
-
Test compound (this compound)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant FAP enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Caption: Workflow for a typical FAP inhibition assay.
Alpha2-Antiplasmin (α2-AP) Cleavage Assay
This assay determines the effect of a FAP inhibitor on the cleavage of α2-AP.
Principle: The assay can be performed using immunological methods (ELISA) to differentiate between intact and cleaved α2-AP or by functional assays that measure the activity of α2-AP.
Immunological Method (ELISA):
-
Sample Collection: Collect plasma samples from subjects treated with this compound or vehicle.
-
ELISA: Utilize two separate ELISA kits: one that detects total α2-AP and another that is specific for the intact (uncleaved) form.
-
Coat microplate wells with a capture antibody specific for either total or intact α2-AP.
-
Add plasma samples and incubate.
-
Wash to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a microplate reader.
-
-
Analysis: Calculate the concentrations of total and intact α2-AP from a standard curve. The percentage of intact α2-AP can then be determined.
Functional Method:
-
Principle: This method relies on the ability of active α2-AP to inhibit plasmin.
-
Procedure:
-
Incubate plasma samples (containing α2-AP) with a known amount of plasmin.
-
The active α2-AP in the sample will bind to and inactivate a portion of the plasmin.
-
Add a chromogenic substrate for plasmin.
-
The residual active plasmin will cleave the substrate, producing a color change that is inversely proportional to the amount of active α2-AP in the sample.
-
-
Analysis: Higher color development indicates lower functional α2-AP, suggesting more cleavage.
FGF21 Cleavage Assay
This assay quantifies the impact of FAP inhibition on the proteolytic cleavage of FGF21.
Principle: The assay measures the ratio of intact to total FGF21, typically using mass spectrometry or specific immunoassays.
LC-MS/MS Method:
-
Sample Preparation: Extract FGF21 from plasma samples using immunoprecipitation with anti-FGF21 antibodies.
-
Digestion: Digest the captured FGF21 with a protease (e.g., trypsin) to generate specific peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Identify and quantify a peptide unique to the C-terminus of intact FGF21.
-
Identify and quantify a stable peptide present in both intact and cleaved FGF21 to represent total FGF21.
-
-
Analysis: Calculate the ratio of the intact-specific peptide to the total FGF21 peptide to determine the proportion of intact FGF21.
Immunoassay Method (ELISA):
-
Similar to the α2-AP ELISA, use two different ELISA kits: one for total FGF21 and one specific for the intact C-terminus of FGF21.
-
Follow the standard ELISA procedure as described for α2-AP.
-
Calculate the ratio of intact to total FGF21 concentration.
Caption: General workflow for α2-AP and FGF21 cleavage assays.
Conclusion
This compound demonstrates a clear mechanism of action by inhibiting FAP, which in turn prevents the cleavage and inactivation of its key substrates, alpha2-antiplasmin and FGF21. Preclinical data from a study in cynomolgus monkeys provides quantitative evidence of this effect, showing a significant increase in the levels of intact, functional forms of both proteins. The experimental protocols outlined in this guide, while general, represent the standard methodologies used in the field to assess the efficacy of FAP inhibitors like this compound. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in MASH, liver fibrosis, and other related conditions.
References
- 1. FAP inhibitor AZD-2389 improves liver fibrosis and MASH | BioWorld [bioworld.com]
- 2. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. A Novel Fc-FGF21 With Improved Resistance to Proteolysis, Increased Affinity Toward β-Klotho, and Enhanced Efficacy in Mice and Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antifibrotic Properties of AZD2389: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational antifibrotic properties of AZD2389, a potent and orally active inhibitor of Fibroblast Activation Protein (FAP). This compound is currently under development by AstraZeneca for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms and study designs.
Core Mechanism of Action
This compound functions as a reversible and competitive inhibitor of FAP, a serine protease that is overexpressed on pathogenic fibroblasts in fibrotic tissues.[1][2] FAP is implicated in the progression of fibrosis through the cleavage of several proteins involved in extracellular matrix turnover and metabolism, such as α2-antiplasmin (α2-AP) and fibroblast growth factor 21 (FGF21).[1][2][3] By inhibiting FAP, this compound is proposed to prevent the degradation of these key substrates, thereby reducing fibrosis and improving liver health.[2][4]
Preclinical Antifibrotic Efficacy
Significant preclinical evidence for the antifibrotic effects of this compound comes from a 29-week study in cynomolgus monkeys with diet-induced MASH.[1][3]
Quantitative Preclinical Data Summary
| Parameter | This compound Treatment Group | Vehicle Control Group | p-value | Reference |
| Histological Improvement | ||||
| Improvement in Liver Fibrosis | 16% of animals | 5% of animals | p=0.01 | [3] |
| Improvement in MASLD Activity Score | 48% of animals | 20% of animals | p=0.0008 | [3] |
| Biomarker Modulation | ||||
| Increase in Intact α2-Antiplasmin (α2-AP) | 34% | 6% | Not Reported | [3] |
| Increase in Intact/Total FGF21 Ratio (Week 4) | Statistically Significant Increase | No Significant Change | p=0.036 | [3] |
| Increase in Intact/Total FGF21 Ratio (Week 29) | Statistically Significant Increase | No Significant Change | p=0.029 | [2][3] |
| Reduction in Plasma Pro-C3 | Statistically Significant Reduction | No Significant Change | p=0.0005 | [2] |
| In Vitro Potency | ||||
| FAP IC50 | 0.08 nM | N/A | N/A | [2] |
| Murine Plasma FAP IC50 | 0.5 nM | N/A | N/A | [2] |
| Cynomolgus Plasma FAP IC50 | 0.4 nM | N/A | N/A | [2] |
Preclinical Experimental Protocol: MASH Model in Cynomolgus Monkeys
Objective: To evaluate the therapeutic potential of this compound in a relevant animal model of MASH with fibrosis.
Model: Cynomolgus monkeys with diet-induced, biopsy-confirmed MASH (F1/F2 fibrosis stage).[1]
Study Design:
-
Induction of MASH: Animals were fed a high-fat, high-sugar diet to induce MASH and liver fibrosis, confirmed by liver biopsy.
-
Group Allocation: A total of 45 animals were randomized into two groups:
-
This compound group (n=25)
-
Vehicle control group (n=20)
-
-
Dosing: this compound or a matching vehicle was administered orally for 29 weeks.[1][3]
-
Monitoring: Throughout the study, the following parameters were monitored:
-
FAP activity
-
Compound exposure
-
Levels of intact α2-AP and FGF21
-
Safety and metabolic parameters
-
-
Endpoint Analysis:
-
Liver biopsies were collected at baseline and at the end of the treatment period.
-
Histological changes were scored by an expert pathologist using the NASH CRN scoring criteria to assess improvements in NAFLD activity score and fibrosis.[1]
-
Clinical Development Program
This compound has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.
Summary of Clinical Trials
| Trial Phase | Title/Objective | Status (as of late 2025) | Key Details | Reference |
| Phase I | A single and multiple ascending dose study to investigate safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy participants. | Completed | Single and multiple ascending oral doses were administered to healthy volunteers. | [5][6] |
| Phase I | A study to assess the safety and tolerability of this compound in individuals with varying levels of liver impairment. | Ongoing | Single dose administration to participants with normal liver function and mild, moderate, or severe liver impairment. | [7] |
| Phase I (PET Study) | To assess changes in liver uptake of [68Ga]Ga-FAPI-46 following single oral doses of this compound in patients with advanced liver fibrosis. | Ongoing | Open-label, non-randomized study to measure FAP occupancy in the liver. | [8] |
| Phase IIa | To evaluate the safety, tolerability, PK, and explore the PD effects of this compound in participants with liver fibrosis and compensated cirrhosis. | Completed | Randomized, single-blind, placebo-controlled study. | [9][10] |
Visualizing the Science of this compound
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for this compound in mitigating fibrosis.
Preclinical Study Workflow
Caption: Experimental workflow for the preclinical evaluation of this compound.
Clinical Development Pathway
Caption: Developmental progression of this compound from preclinical to clinical stages.
Conclusion
This compound has demonstrated promising antifibrotic properties in a preclinical model of MASH by inhibiting FAP and modulating key biomarkers associated with fibrosis. The ongoing and completed clinical trials are crucial next steps in determining the safety, tolerability, and efficacy of this novel compound in patients with liver fibrosis. The data gathered from these studies will be instrumental in shaping the future of FAP inhibition as a therapeutic strategy for fibrotic diseases.
References
- 1. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 2. FAP inhibitor AZD-2389 is a strong candidate for MASH treatment | BioWorld [bioworld.com]
- 3. FAP inhibitor AZD-2389 improves liver fibrosis and MASH | BioWorld [bioworld.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. AZD 2389 - AdisInsight [adisinsight.springer.com]
- 6. A single and multiple ascending dose study to investigate safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy participants [astrazenecaclinicaltrials.com]
- 7. This compound for Liver Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. tipranks.com [tipranks.com]
- 9. tipranks.com [tipranks.com]
- 10. A study to evaluate the safety, tolerability, PK, and PD effects of this compound in participants with liver fibrosis and compensated cirrhosis. [astrazenecaclinicaltrials.com]
Methodological & Application
Application Notes and Protocols for Oral Dosing and Pharmacokinetic Studies of AZD2389
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the oral dosing and pharmacokinetic (PK) profile of AZD2389, a potent and orally active inhibitor of Fibroblast Activation Protein (FAP). The information is compiled from publicly available preclinical and clinical trial data. The protocols are intended to serve as a guide for researchers designing similar studies.
Introduction to this compound
This compound is an investigational small molecule being developed by AstraZeneca for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis.[1] Its mechanism of action is the inhibition of FAP, a serine protease that is overexpressed in areas of active tissue remodeling, such as in fibrotic livers.[1][2] By inhibiting FAP, this compound aims to modulate the fibrotic process.[3]
Preclinical Pharmacokinetics
A 29-week study in cynomolgus monkeys with diet-induced MASH demonstrated that orally administered this compound was well-tolerated and showed a positive effect on liver histology.[1] In this study, compound exposure was monitored, though specific pharmacokinetic parameters from this preclinical model are not publicly available.[1]
Clinical Pharmacokinetics
This compound has undergone Phase 1 and is currently in Phase 2 clinical development.[4] The primary goals of the initial clinical studies were to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses.[5]
Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Study
A Phase 1, randomized, single-blind, placebo-controlled study (NCT06138795) was conducted in healthy participants to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[5] The study, which included both single and multiple ascending doses, was completed in August 2025.[4] While the full results have not yet been published in a peer-reviewed journal, a presentation of the findings was made in May 2025.[6]
Summary of Available Clinical Pharmacokinetic Data
Quantitative pharmacokinetic data from the Phase 1 SAD/MAD study (NCT06138795) is not yet publicly available in detail. The table below summarizes the types of pharmacokinetic parameters that were assessed in this and other clinical trials of this compound.
| Parameter | Description | Study Population |
| Cmax | Maximum observed plasma concentration | Healthy Volunteers, Patients with Liver Impairment |
| Tmax | Time to reach maximum plasma concentration | Healthy Volunteers, Patients with Liver Impairment |
| AUCinf | Area under the plasma concentration-time curve from time zero to infinity | Healthy Volunteers, Patients with Liver Impairment |
| AUClast | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration | Healthy Volunteers, Patients with Liver Impairment |
| t1/2 | Elimination half-life | Not explicitly mentioned in public records |
| CL/F | Apparent total body clearance | Not explicitly mentioned in public records |
| Vz/F | Apparent volume of distribution | Not explicitly mentioned in public records |
This table is based on the reported outcome measures in clinical trial registrations and does not contain quantitative data.
Experimental Protocols
The following are generalized protocols for conducting oral dosing and pharmacokinetic studies of a compound like this compound, based on the design of the publicly disclosed clinical trials.
Protocol 1: Single Ascending Dose (SAD) Study in Healthy Volunteers
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy adult participants.
Study Design:
-
Randomized, single-blind, placebo-controlled.
-
Sequential dose-escalation cohorts.
-
Participants receive a single oral dose of this compound or placebo.
Procedure:
-
Screening: Potential participants undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.
-
Dosing: On the morning of dosing, after an overnight fast, participants receive a single oral dose of this compound or a matching placebo with a standardized volume of water.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-specified time points before and after dosing. A typical sampling schedule might be: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Bioanalysis: Plasma is separated from the blood samples and stored frozen until analysis. The concentration of this compound in the plasma samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.
Protocol 2: Multiple Ascending Dose (MAD) Study in Healthy Volunteers
Objective: To assess the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of this compound and to evaluate its accumulation upon repeat dosing.
Study Design:
-
Randomized, single-blind, placebo-controlled.
-
Sequential dose-escalation cohorts.
-
Participants receive once-daily oral doses of this compound or placebo for a specified duration (e.g., 7 to 14 days).
Procedure:
-
Screening and Admission: Similar to the SAD study.
-
Dosing: Participants receive a daily oral dose of this compound or placebo at the same time each day for the duration of the treatment period.
-
Pharmacokinetic Sampling:
-
First Dose PK: Intensive blood sampling is performed after the first dose (Day 1) as in the SAD study.
-
Steady-State PK: Intensive blood sampling is performed after the last dose to characterize the steady-state pharmacokinetic profile.
-
Trough Sampling: Blood samples may be collected before dosing on selected days to determine trough concentrations.
-
-
Bioanalysis and Data Analysis: Similar to the SAD study, with additional analysis to assess drug accumulation.
Visualizations
FAP Signaling Pathway in Liver Fibrosis
Caption: Mechanism of action of this compound in inhibiting FAP-mediated fibrosis.
General Pharmacokinetic Study Workflow
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
- 1. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 2. Fibroblast activation protein in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound / AstraZeneca [delta.larvol.com]
- 4. AZD 2389 - AdisInsight [adisinsight.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring AZD2389 FAP Occupancy with [68Ga]Ga-FAPI-46 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of solid tumors.[1][2] This selective expression makes FAP an attractive target for both diagnostic imaging and therapeutic intervention. AZD2389 is a potent and orally active FAP inhibitor currently under development.[3][4] Positron Emission Tomography (PET) imaging with the radiotracer [68Ga]Ga-FAPI-46, which binds to FAP, offers a non-invasive method to quantify FAP expression.[5] This application note provides detailed protocols for utilizing [68Ga]Ga-FAPI-46 PET imaging to determine the occupancy of FAP by the therapeutic agent this compound in both preclinical and clinical settings. Measuring FAP occupancy is crucial for optimizing the dosing regimen of this compound to ensure maximal target engagement while minimizing potential off-target effects. A clinical trial is underway to assess changes in liver uptake of [68Ga]Ga-FAPI-46 following the administration of single doses of this compound in patients with advanced liver fibrosis.[6]
FAP Signaling Pathway
FAP plays a significant role in tumor progression by influencing various signaling pathways. It can promote tumor cell proliferation, migration, and invasion through the activation of pathways such as PI3K/AKT and STAT3.[2][7] Understanding this pathway provides context for the importance of FAP inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 5. [68Ga]Ga-FAPI-46 PET accuracy for cancer imaging with histopathology validation: a single-centre, single-arm, interventional, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD-2389 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histological Staining for Evaluating AZD2389 Efficacy in Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2389 is an orally administered, potent small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in the pathogenesis of liver fibrosis.[1][2] FAP is expressed on pathogenic fibroblasts in fibrotic livers and is believed to promote fibrosis through the cleavage of multiple proteins involved in the regulation of extracellular matrix turnover and metabolism.[1][3] By inhibiting FAP, this compound aims to reduce liver fibrosis and has shown promise in preclinical models of metabolic dysfunction-associated steatohepatitis (MASH).[1][3]
These application notes provide detailed methodologies for histological staining techniques crucial for assessing the efficacy of this compound in preclinical studies, particularly in the context of MASH-induced liver fibrosis. The protocols focus on standard and specialized staining methods to evaluate changes in liver morphology, steatosis, inflammation, and fibrosis.
Key Histological Staining Techniques
To comprehensively evaluate the therapeutic effects of this compound on liver histology, a combination of staining techniques is recommended:
-
Hematoxylin (B73222) and Eosin (H&E) Staining: For the general assessment of liver morphology, including hepatocyte injury (e.g., ballooning), inflammation, and steatosis.
-
Masson's Trichrome Staining: The gold standard for visualizing and quantifying collagen deposition, a direct measure of fibrosis.
-
Immunohistochemistry (IHC) for FAP: To detect the presence and localization of the drug's target, Fibroblast Activation Protein, within the liver tissue.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in a 29-week study using cynomolgus monkeys with diet-induced, biopsy-confirmed MASH. The following table summarizes the key histological findings from this preclinical study.[1][3]
| Histological Parameter | Vehicle Control | This compound-treated | Percentage Improvement |
| Steatosis (%) | Baseline | End of Study | 44% |
| Fibrosis (%) | Baseline | End of Study | 16% |
| NAFLD Activity Score (NAS) | Baseline | End of Study | 48% |
Experimental Protocols
Hematoxylin and Eosin (H&E) Staining Protocol
This protocol outlines the standard procedure for H&E staining of formalin-fixed, paraffin-embedded (FFPE) liver tissue sections to assess overall liver morphology.
Materials:
-
FFPE liver tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Mayer's Hematoxylin solution
-
Eosin Y solution (1% aqueous)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or ammonia (B1221849) water)
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 changes, 3 minutes each).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse gently in running tap water.
-
-
Hematoxylin Staining:
-
Immerse in Mayer's Hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 5 minutes.
-
Differentiate in 1% acid alcohol (a few quick dips).
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute for 1-2 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse in 1% Eosin Y solution for 1-3 minutes.
-
Rinse briefly in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (2 changes, 3 minutes each) and 100% ethanol (2 changes, 3 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results: Nuclei will be stained blue/purple, and the cytoplasm and extracellular matrix will be stained in varying shades of pink.
Masson's Trichrome Staining Protocol for Fibrosis Assessment
This protocol is designed to differentiate collagen fibers from other tissue components, making it ideal for assessing the degree of fibrosis in liver sections.
Materials:
-
FFPE liver tissue sections (4-5 µm) on charged slides
-
Bouin's solution
-
Weigert's iron hematoxylin solution
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% acetic acid solution
-
Xylene or xylene substitute
-
Ethanol (100%, 95%)
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Mordanting: Immerse slides in pre-warmed Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
-
Washing: Rinse thoroughly in running tap water until the yellow color disappears.
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Collagen Staining:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate quickly through 95% and 100% ethanol.
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results: Nuclei will be black, cytoplasm and muscle fibers will be red, and collagen fibers will be blue.
Immunohistochemistry (IHC) Protocol for FAP
This protocol provides a general guideline for the detection of FAP in FFPE liver tissue sections. Optimization of antibody concentrations and incubation times may be required.
Materials:
-
FFPE liver tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against FAP
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Distilled water
-
PBS (Phosphate-Buffered Saline)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-FAP antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Application:
-
Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results: FAP-positive cells (typically activated fibroblasts) will show brown staining in the cytoplasm and/or cell membrane. Nuclei will be stained blue.
Histological Scoring
NASH Clinical Research Network (NASH CRN) Scoring System
The NASH CRN scoring system is a semi-quantitative method used to assess the histological features of NAFLD and NASH. It is crucial for standardizing the evaluation of liver biopsies in clinical and preclinical studies.
Components of the NAFLD Activity Score (NAS):
-
Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.
-
0: <5%
-
1: 5-33%
-
2: >33-66%
-
3: >66%
-
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
0: No foci
-
1: <2 foci
-
2: 2-4 foci
-
3: >4 foci
-
-
Hepatocyte Ballooning (0-2): Based on the presence and extent of ballooned hepatocytes.
-
0: None
-
1: Few ballooned cells
-
2: Many cells/prominent ballooning
-
Fibrosis Staging (0-4):
-
Stage 0: None
-
Stage 1: Perisinusoidal or portal/periportal fibrosis only.
-
1a: Mild, zone 3, perisinusoidal
-
1b: Moderate, zone 3, perisinusoidal
-
1c: Portal/periportal only
-
-
Stage 2: Perisinusoidal and portal/periportal fibrosis.
-
Stage 3: Bridging fibrosis.
-
Stage 4: Cirrhosis.
Diagrams
Caption: this compound inhibits FAP, a key promoter of fibroblast activation and subsequent liver fibrosis.
Caption: Workflow for histological analysis of liver tissue to assess this compound efficacy.
Caption: Logical relationship between this compound treatment and histological improvement in liver fibrosis.
References
Application Notes and Protocols for the Analytical Detection of AZD2389 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2389 is a potent and orally active inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in the progression of metabolic dysfunction-associated steatohepatitis (MASH).[1] As a drug candidate currently in clinical development, robust and reliable analytical methods for the quantification of this compound and its metabolites in biological matrices are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound and its potential metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely used technique for bioanalysis.[4][5]
Molecular and Pharmacokinetic Profile of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₅O₃S | Patsnap Synapse |
| CAS Number | 2791472-12-1 | MedchemExpress.com |
| Mechanism of Action | Inhibitor of Fibroblast Activation Protein (FAP) | [1] |
| Therapeutic Area | Metabolic Dysfunction-Associated Steatohepatitis (MASH) | [1] |
| Metabolism | Designed to avoid aldehyde oxidase (AO) metabolism. | Drug Hunter |
Postulated Metabolic Pathways of this compound
While specific metabolites of this compound have not been publicly disclosed, typical biotransformation pathways for small molecule drugs can be postulated. Given that the compound was designed to minimize aldehyde oxidase metabolism, other pathways are likely more prominent. These may include:
-
Phase I Metabolism:
-
Oxidation: Hydroxylation of aromatic or aliphatic moieties.
-
N-dealkylation: Removal of alkyl groups from nitrogen atoms.
-
S-oxidation: Oxidation of the sulfur atom in the thiazolidine (B150603) ring.
-
-
Phase II Metabolism:
-
Glucuronidation: Conjugation with glucuronic acid at hydroxylated positions.
-
Sulfation: Conjugation with a sulfonate group.
-
The following diagram illustrates these potential metabolic pathways.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a general method for the extraction and quantification of this compound from human plasma. Note: This is a representative protocol and must be fully validated for the specific laboratory conditions and analytical instrumentation.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled version of this compound is recommended. If unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).
-
Vortex briefly and centrifuge before injection onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters (Example)
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
Mass Spectrometry Parameters (Hypothetical)
Mass transitions must be optimized by infusing a standard solution of this compound and its metabolites into the mass spectrometer. The following are hypothetical MRM transitions based on the molecular weight of this compound (411.48 g/mol ).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 412.1 | [To be determined] | [To be determined] |
| Metabolite 1 (e.g., Hydroxylated) | 428.1 | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, stock solution)
Data Presentation
The following table is a template for summarizing the quantitative data obtained from a method validation study.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (% Bias) | Precision (% CV) |
| This compound | e.g., 0.1 | e.g., 100 | >0.99 | Within ±15% | <15% |
| Metabolite 1 | e.g., 0.1 | e.g., 100 | >0.99 | Within ±15% | <15% |
| Metabolite 2 | e.g., 0.5 | e.g., 200 | >0.99 | Within ±15% | <15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of FAP inhibition.
References
- 1. drughunter.com [drughunter.com]
- 2. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasensitive quantitative LC-MS/MS of an inhibitor of apoptosis protein's antagonist in plasma using protein target affinity extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Species Differences in AZD2389 Mouse Models
Disclaimer: AZD2389 is an investigational compound, and detailed information regarding its preclinical development is not extensively available in the public domain. This guide is based on the available information and general principles of drug development to address common challenges encountered when translating findings from mouse models to human applications.
This compound is a potent, orally available inhibitor of Fibroblast Activation Protein (FAP), a serine protease.[1][2] FAP expression is elevated in pathogenic fibroblasts within fibrotic livers and is thought to contribute to fibrosis by cleaving various proteins involved in extracellular matrix regulation and metabolism.[2][3] A key challenge in the preclinical assessment of FAP inhibitors is that not all FAP substrates are conserved between humans and mice, which can complicate the evaluation of pharmacological effects in mouse models.[2]
This technical support center provides troubleshooting guidance and frequently asked questions to aid researchers in navigating the complexities of species differences in this compound mouse models.
Troubleshooting Guide
This section addresses specific issues that researchers may face during their experiments with this compound in mouse models.
| Question/Issue | Possible Causes | Recommended Actions |
| 1. Lack of Efficacy in Mouse Model Despite In Vitro Potency? | Species-specific FAP substrate profile: The key FAP substrates mediating fibrosis in your mouse model may differ from human substrates and may not be efficiently cleaved by mouse FAP.[2] Pharmacokinetic (PK) differences: Drug metabolism and clearance can vary significantly between species, leading to suboptimal drug exposure in mice.[4][5] Mouse model limitations: The chosen mouse model may not fully recapitulate the human disease pathology. | Characterize FAP substrate profile: If possible, identify the key FAP substrates in your mouse model and compare them to known human substrates. Conduct comprehensive PK studies: Determine the plasma and tissue concentrations of this compound in your mouse strain to ensure adequate target engagement.[6] Consider alternative models: Explore the use of humanized mouse models where the murine FAP gene is replaced with its human counterpart.[7][8][9] |
| 2. Unexpected Toxicity or Off-Target Effects Observed in Mice? | Differential metabolism: Mice may produce unique metabolites of this compound that are not seen in humans, and these metabolites could have off-target effects.[10] Species differences in off-target binding: this compound may interact with other proteins in mice that have lower homology to their human counterparts. | Metabolite profiling: Analyze plasma and tissue samples from treated mice to identify and characterize any unique metabolites. In vitro off-target screening: Screen this compound against a panel of murine proteins to identify potential off-target interactions. Use humanized metabolism mouse models: Employ mouse models that have been engineered to express human drug-metabolizing enzymes to better predict human-like metabolism.[11][12] |
| 3. High Variability in Experimental Results Between Individual Mice? | Genetic background of the mouse strain: Different mouse strains can exhibit significant variations in drug metabolism and physiological responses.[13] Environmental factors: Stress, diet, and housing conditions can all influence experimental outcomes.[14] Inconsistent experimental procedures: Variations in drug administration, sample collection, or data analysis can introduce variability.[15] | Standardize mouse strain and supplier: Use a well-characterized and consistent source for your experimental animals. Control environmental conditions: Maintain a consistent and low-stress environment for all experimental animals. Implement rigorous experimental protocols: Standardize all experimental procedures and consider blinding the study to reduce bias.[16] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active inhibitor of Fibroblast Activation Protein (FAP).[1] FAP is a serine protease that is overexpressed on activated fibroblasts and is involved in the progression of fibrosis in various organs, including the liver.[2][3] By inhibiting FAP, this compound aims to reduce the breakdown of key proteins involved in regulating the extracellular matrix, thereby mitigating fibrosis.[3]
Q2: Why are species differences a significant concern for FAP inhibitors like this compound?
A2: A primary concern is the difference in FAP substrates between species.[2] The proteins that FAP cleaves to promote fibrosis may not be the same in mice and humans.[2] This can lead to a situation where a FAP inhibitor shows efficacy in a human system but appears ineffective in a standard mouse model, or vice versa. Additionally, differences in drug metabolism and pharmacokinetics between mice and humans can lead to different safety and efficacy profiles.[4][5]
Mouse Model Specific Questions
Q3: What are the limitations of using standard mouse models for studying this compound?
A3: Standard mouse models may not accurately predict the efficacy of this compound in humans due to the aforementioned differences in FAP substrates.[2] Furthermore, the rapid metabolism of drugs in mice can make it challenging to maintain therapeutic drug concentrations.[11]
Q4: What are "humanized" mouse models, and how can they help overcome species differences?
A4: Humanized mouse models are genetically engineered mice that express human genes, cells, or tissues.[7][8] For this compound research, a particularly useful model would be one where the mouse Fap gene is replaced with the human FAP gene. This would allow for the direct testing of this compound against the human FAP protein in an in vivo setting.[9] There are also humanized models for drug metabolism, where mouse cytochrome P450 enzymes are replaced with their human counterparts, which can provide more predictive pharmacokinetic data.[11][12]
Q5: Are there any specific mouse models that have been used to study liver fibrosis where this compound could be relevant?
A5: While specific studies with this compound in mouse models of liver fibrosis are not widely published, common models include carbon tetrachloride (CCl4)-induced fibrosis, bile duct ligation (BDL), and diet-induced models of metabolic dysfunction-associated steatohepatitis (MASH). The choice of model depends on the specific aspect of fibrosis being investigated.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
-
Animal Model: C57BL/6 mice (or other relevant strain), 8-10 weeks old.
-
Drug Administration: Administer this compound via oral gavage at a predetermined dose. Include a vehicle control group.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Protocol 2: Assessment of Target Engagement in a Mouse Model of Liver Fibrosis
-
Induce Liver Fibrosis: Use a standard method such as CCl4 administration or a MASH-inducing diet.
-
Treatment: Once fibrosis is established, treat mice with this compound or vehicle for a specified duration.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver tissue.
-
FAP Activity Assay: Prepare liver homogenates and measure FAP activity using a fluorogenic substrate.
-
Western Blotting/Immunohistochemistry: Analyze the expression levels of FAP and downstream markers of fibrosis (e.g., collagen, α-SMA) in liver tissue.
-
Data Analysis: Compare FAP activity and fibrosis markers between the vehicle and this compound-treated groups to assess target engagement and efficacy.
Visualizations
Caption: Signaling pathway of FAP inhibition by this compound.
Caption: Workflow for evaluating this compound in a humanized mouse model.
Caption: Decision tree for troubleshooting unexpected preclinical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 3. FAP inhibitor AZD-2389 improves liver fibrosis and MASH | BioWorld [bioworld.com]
- 4. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Why would drug developers test their antibody drug candidates in humanized mice? [jax.org]
- 7. biocytogen.com [biocytogen.com]
- 8. selectscience.net [selectscience.net]
- 9. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 10. physiology - Do pharmacodynamics and pharmacokinetics of the drug in animals are the same as in human? - Biology Stack Exchange [biology.stackexchange.com]
- 11. ghdiscoverycollaboratory.org [ghdiscoverycollaboratory.org]
- 12. Can 'humanized' mice improve drug development in the 21st century? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Harnessing preclinical mouse models to inform human clinical cancer trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tackling In Vivo Experimental Design [modernvivo.com]
Potential off-target effects of AZD2389 in serine protease inhibition
AZD2389 is an investigational, potent, and orally active inhibitor of Fibroblast Activation Protein (FAP), a serine protease.[1][2] It is currently in Phase 1 clinical trials for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).[1] This document provides researchers, scientists, and drug development professionals with a technical resource for understanding and troubleshooting potential off-target effects of this compound related to serine protease inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible covalent inhibitor of Fibroblast Activation Protein (FAP).[3] FAP is a serine protease that is overexpressed in pathogenic fibroblasts in fibrotic livers and is believed to promote fibrosis by cleaving multiple proteins involved in extracellular matrix turnover and metabolism.[1] By inhibiting FAP, this compound aims to reduce liver fibrosis associated with MASH.[1][3]
Q2: What are off-target effects and why are they a concern for inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[4] For kinase inhibitors, it's known that most inhibit between 10 and 100 kinases off-target with varying potency.[5] These off-target effects can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[4] In a therapeutic context, off-target interactions can disrupt normal cellular processes and lead to adverse side effects.[4]
Q3: Has this compound been specifically designed to be selective for FAP over other serine proteases?
A3: Yes, selectivity over other serine protease family members was an integral part of the screening cascade during the development of this compound.[1] The FAP family of serine proteases includes prolyl oligopeptidase (PREP), dipeptidyl peptidase-4 (DPP4), DPP7, DPP8, and DPP9.[1]
Q4: What are some potential off-target serine proteases that could be inhibited by a FAP inhibitor?
A4: The catalytic active sites of serine proteases are highly conserved, which can present a challenge for developing highly selective inhibitors.[6] While this compound was designed for selectivity, it is prudent to consider potential off-target interactions with other serine proteases that share structural similarities with FAP. Some of these could include other members of the DPP family or proteases involved in the coagulation cascade.
Q5: How can I experimentally test for off-target inhibition of other serine proteases by this compound in my experimental system?
A5: You can perform enzyme inhibition assays using a panel of purified serine proteases.[7] This involves measuring the activity of each protease in the presence of varying concentrations of this compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by half.[7][8] A significantly lower IC50 for FAP compared to other serine proteases would confirm its selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype Observed in Cell-Based Assays | The observed effect may be due to inhibition of an off-target serine protease, not FAP. | - Confirm FAP expression in your cell line. - Use a structurally unrelated FAP inhibitor as a control to see if the same phenotype is observed. - Perform a rescue experiment by overexpressing a resistant FAP mutant. - Profile this compound against a panel of serine proteases to identify potential off-targets. |
| Inconsistent Results Between in vitro and in vivo Experiments | Differences in the expression levels and accessibility of FAP and potential off-target proteases between the two systems. | - Quantify the expression levels of FAP and potential off-target proteases in both your in vitro and in vivo models. - Assess the pharmacokinetics and pharmacodynamics of this compound in your in vivo model to ensure adequate target engagement. |
| Difficulty in Replicating Published Data | Variations in experimental conditions, such as substrate concentration, enzyme source, or buffer composition. | - Carefully review and adhere to the published experimental protocols. - Ensure the quality and activity of your recombinant FAP and other serine proteases. - Use a positive control inhibitor with known potency for each protease. |
Quantitative Data Summary
The following table presents hypothetical inhibitory activities of this compound against its primary target, FAP, and a selection of potential off-target serine proteases. This data is for illustrative purposes to demonstrate how selectivity is assessed.
| Enzyme | Target Class | IC50 (nM) |
| FAP | Primary Target | 1.5 |
| DPP4 | Off-Target Serine Protease | >10,000 |
| Thrombin | Off-Target Serine Protease | >10,000 |
| Trypsin | Off-Target Serine Protease | >10,000 |
| Elastase | Off-Target Serine Protease | >10,000 |
Experimental Protocols
Protocol: Serine Protease Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against a panel of serine proteases.
Materials:
-
Purified recombinant human FAP and other serine proteases of interest.
-
Fluorogenic or chromogenic substrate specific for each protease.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
This compound stock solution (in DMSO).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of the serine protease to each well of the microplate.
-
Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Enzyme Activity Assay - Creative BioMart [creativebiomart.net]
Technical Support Center: AZD2389 Drug-Drug Interaction Studies with Itraconazole
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential drug-drug interaction (DDI) between AZD2389 and itraconazole (B105839). The content is structured in a question-and-answer format to address specific issues and provide troubleshooting guidance for experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when co-administering this compound with itraconazole?
A1: The primary concern is the potential for a significant drug-drug interaction, where itraconazole may increase the systemic exposure of this compound. Itraconazole is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is a major pathway for the metabolism of many drugs. If this compound is metabolized by CYP3A4, its clearance would be reduced in the presence of itraconazole, leading to higher plasma concentrations and a potential increase in the risk of adverse effects.
Q2: What is the metabolic pathway of this compound?
A2: Publicly available information indicates that this compound was developed with a focus on eliminating metabolism by aldehyde oxidase (AO).[1] This design consideration suggests that other metabolic pathways, such as oxidation by cytochrome P450 (CYP) enzymes, are likely the primary routes of this compound clearance. While specific data on the exact CYP isoforms responsible for this compound metabolism are not yet publicly available, the initiation of a clinical trial with itraconazole, a potent CYP3A4 inhibitor, strongly suggests that CYP3A4-mediated metabolism is anticipated.
Q3: Has a clinical study been conducted to investigate this interaction?
A3: Yes, a Phase 1 clinical trial (NCT06846528) has been designed to assess the pharmacokinetics of this compound when administered alone and in combination with itraconazole in healthy participants.[2] The study aims to quantify the effect of itraconazole on the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound.[2]
Q4: Are the results of the clinical trial available?
A4: As of the latest update, the results of the clinical trial NCT06846528 have not been publicly released. Therefore, quantitative data on the impact of itraconazole on this compound pharmacokinetics are not yet available.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Higher than expected this compound plasma concentrations in in vivo studies with co-administered compounds. | The co-administered compound may be an inhibitor of CYP3A4 or other relevant CYP450 enzymes, similar to the expected effect of itraconazole. | 1. Review the metabolic profile of the co-administered compound for known inhibitory effects on CYP enzymes. 2. Conduct in vitro studies using human liver microsomes and specific CYP inhibitors to identify the metabolic pathways of this compound. 3. If co-administration is necessary, consider a dose adjustment of this compound and increased safety monitoring. |
| Variability in this compound pharmacokinetic data across subjects. | 1. Genetic polymorphisms in the CYP enzymes responsible for this compound metabolism. 2. Co-consumption of substances that can inhibit or induce CYP enzymes (e.g., grapefruit juice, certain herbal supplements). | 1. Genotype study subjects for common polymorphisms in major CYP enzymes. 2. Carefully control and document the diet and concomitant medications of study subjects. |
| Difficulty replicating in vivo findings in in vitro models. | The chosen in vitro system may not adequately reflect the metabolic competency of the liver in vivo. | 1. Ensure that the in vitro system (e.g., human liver microsomes, hepatocytes) has well-characterized and robust CYP enzyme activity. 2. Consider using more complex models, such as 3D liver spheroids, which may better mimic in vivo metabolism. |
Data Presentation
As the clinical trial results for the drug-drug interaction study between this compound and itraconazole are not yet publicly available, a table summarizing the quantitative pharmacokinetic data cannot be provided at this time. This section will be updated upon the release of the study findings.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the clinical trial NCT06846528.[2]
Study Design: An open-label, fixed-sequence, 3-period, drug-drug interaction study.
Participant Population: Healthy adult volunteers.
Dosing Regimen:
-
Period 1: A single oral dose of this compound administered on Day 1.
-
Washout: A washout period follows Period 1.
-
Period 2: Itraconazole administered orally on Days 3, 4, 5, 6, and 7.
-
Period 3: A single oral dose of this compound co-administered with itraconazole on Day 6.
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after the administration of this compound in both Period 1 and Period 3 to determine the plasma concentrations of this compound.
Analytical Method: Plasma concentrations of this compound are measured using a validated bioanalytical method (e.g., liquid chromatography-tandem mass spectrometry, LC-MS/MS).
Pharmacokinetic Parameters: The primary pharmacokinetic parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUClast)
-
Area under the plasma concentration-time curve from time zero to infinity (AUCinf)
Mandatory Visualization
References
AZD2389 Formulation and Solubility: A Technical Support Guide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information on the formulation and solubility of AZD2389 for in vivo studies. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Fibroblast Activation Protein (FAP).[1][2] FAP is a serine protease that is increasingly expressed by pathogenic fibroblasts in fibrotic livers and is believed to promote fibrosis by cleaving multiple proteins involved in extracellular matrix turnover and metabolism.[2][3] By inhibiting FAP, this compound aims to reduce liver fibrosis and has shown potential in preclinical studies for treating metabolic dysfunction-associated steatohepatitis (MASH).[2][3][4]
Q2: What are the recommended formulations for in vivo studies with this compound?
A2: Two common vehicle formulations have been successfully used to achieve a clear solution of this compound with a solubility of at least 5 mg/mL. These are detailed in the tables below and are suitable for oral gavage administration.[1]
Q3: What is the known solubility of this compound in these formulations?
A3: In both recommended formulations, this compound achieves a solubility of ≥ 5 mg/mL, resulting in a clear solution.[1]
Q4: How should stock solutions of this compound be prepared and stored?
A4: A common practice is to prepare a stock solution in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or phase separation during preparation. | Incomplete dissolution of this compound or one of the vehicle components. | Gently heat the solution and/or use sonication to aid in the dissolution process. Ensure each solvent is added sequentially and mixed thoroughly before adding the next.[1] |
| Difficulty achieving a clear solution at the desired concentration. | The concentration of this compound may be exceeding its solubility limit in the chosen vehicle, or the components may not be fully solubilized. | Double-check the calculations for all components. Prepare the formulation step-by-step as outlined in the protocols, ensuring complete mixing at each stage. If issues persist, consider preparing a fresh batch of solvents. |
| High viscosity of the final formulation. | The concentration of excipients like PEG300 or SBE-β-CD might be too high, making it difficult for oral gavage. | While the provided formulations are standard, if viscosity is an issue for your specific application, ensure the correct grade and preparation of the excipients are used. Avoid highly viscous solutions for ease and accuracy of administration.[5] |
| Inconsistent results in in vivo studies. | This could be due to improper formulation leading to inconsistent dosing, or the vehicle itself may be influencing the experimental outcome. | Always use a consistent and well-documented formulation protocol. It is also crucial to include a vehicle-only control group in your experiments to account for any potential effects of the vehicle itself on the animal model.[6] |
Quantitative Data Summary
Table 1: this compound In Vivo Formulation Protocols [1]
| Protocol | Component | Percentage | Resulting Solubility |
| 1 | DMSO | 10% | ≥ 5 mg/mL (Clear Solution) |
| PEG300 | 40% | ||
| Tween-80 | 5% | ||
| Saline | 45% | ||
| 2 | DMSO | 10% | ≥ 5 mg/mL (Clear Solution) |
| 20% SBE-β-CD in Saline | 90% |
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution with a solubility of ≥ 5 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until a homogenous solution is formed.
-
Add Tween-80 to the solution and mix again until fully incorporated.
-
Finally, add the saline to reach the final volume and mix until the solution is clear.
Example for 1 mL of working solution:
-
Take 100 µL of a 50 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix evenly.
-
Add 50 µL of Tween-80 and mix evenly.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
Protocol 2: Formulation with SBE-β-CD
This protocol also yields a clear solution with a solubility of ≥ 5 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% sodium chloride)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the tube to reach the final volume.
-
Mix thoroughly until a clear and homogenous solution is obtained.
Example for 1 mL of working solution:
-
Take 100 µL of a 50 mg/mL this compound stock in DMSO.
-
Add 900 µL of 20% SBE-β-CD in Saline and mix evenly.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 3. FAP inhibitor AZD-2389 is a strong candidate for MASH treatment | BioWorld [bioworld.com]
- 4. drughunter.com [drughunter.com]
- 5. gadconsulting.com [gadconsulting.com]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
AZD2389 Clinical Trials: A Guide to Patient Exclusion Criteria
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the exclusion criteria for patient recruitment in clinical trials involving the investigational drug AZD2389. Understanding these criteria is crucial for identifying suitable candidates and ensuring the integrity of clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What are the general categories of exclusion criteria for this compound trials?
A1: Generally, exclusion criteria for this compound trials are designed to protect the safety of participants and to ensure that the study results are interpretable. Common categories include the presence of clinically significant diseases, abnormal laboratory values, use of certain medications, and specific lifestyle factors.
Q2: Are the exclusion criteria the same for all this compound trials?
A2: No. The specific exclusion criteria vary depending on the phase of the trial and the target patient population. For example, trials in healthy volunteers have different criteria than trials in patients with specific conditions like liver fibrosis.
Q3: Where can I find the most up-to-date exclusion criteria for a specific this compound trial?
A3: The most accurate and detailed information can be found in the official clinical trial protocols and registration entries on platforms like ClinicalTrials.gov.
Troubleshooting Guide for Patient Screening
Issue: A potential participant has a history of a clinically important illness.
Troubleshooting Steps:
-
Define "Clinically Important": The trial protocol will typically specify what is considered a "clinically important" illness. This may include conditions that could put the participant at risk, influence the study's results, or affect their ability to participate.[1][2]
-
Timeframe: Note the specified timeframe for the illness. For instance, some trials exclude individuals with a clinically important illness, medical/surgical procedure, or trauma within 4 weeks of the first dose of the investigational medicinal product.[1][3]
-
Investigator's Discretion: In many cases, the final determination of whether a past illness is an exclusion criterion is at the discretion of the investigator.[1][3]
Issue: A potential participant has abnormal laboratory values.
Troubleshooting Steps:
-
Reference Ranges: Compare the participant's laboratory results to the specific thresholds outlined in the trial protocol.
-
Specific Exclusions: Be aware of specific laboratory-based exclusion criteria such as:
Summary of Quantitative Exclusion Criteria
| Parameter | Threshold | Trial Population |
| Platelet Count | <140 x 10^9/L | Patients with Liver Fibrosis and Compensated Cirrhosis[2][6] |
| Platelet Count | <100 x 10^9/L | Patients with Advanced Liver Fibrosis[4] |
| eGFR | <60 mL/min/1.73m2 | Patients with Liver Fibrosis and Compensated Cirrhosis, Liver Disease[2][4][5] |
| Body Mass Index (BMI) | Not between 18 and 32 kg/m2 | Healthy Participants[1] |
| Weight | <50 kg | Healthy Participants, Patients with Liver Disease[1][5] |
| MELD Score | >12 | Patients with Advanced Liver Fibrosis[4] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for assessing key exclusion criteria during patient screening for an this compound clinical trial.
Caption: Logical workflow for assessing patient exclusion criteria in this compound trials.
Detailed Methodologies for Key Experiments
While full experimental protocols are proprietary, the following outlines the general methodologies for assessing key exclusion criteria:
-
Assessment of Liver Function: Liver function is typically assessed through a panel of blood tests that measure levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), bilirubin, and albumin. Significant elevations in these markers, as defined by the protocol, are grounds for exclusion.[2]
-
Renal Function Assessment: Renal function is evaluated by measuring the estimated Glomerular Filtration Rate (eGFR). This is commonly calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, which takes into account serum creatinine (B1669602) levels, age, sex, and race. An eGFR below 60 mL/min/1.73m² is a common exclusion criterion.[2][4][5]
-
Virology Screening: Participants are screened for viral infections that could confound the study results or pose a risk to the participant. This is done using serological tests to detect the presence of antibodies or antigens for Human Immunodeficiency Virus (HIV), Hepatitis B virus (HBV), and Hepatitis C virus (HCV).[1][2][4][5]
-
Hematology Panel: A complete blood count (CBC) is performed to assess various blood components. A key parameter for exclusion is the platelet count, with thresholds such as <140 x10^9/L or <100 x10^9/L being used in different trials.[2][4]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A single and multiple ascending dose study to investigate safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy participants [astrazenecaclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound for Liver Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. A study to evaluate the safety, tolerability, PK, and PD effects of this compound in participants with liver fibrosis and compensated cirrhosis. [astrazenecaclinicaltrials.com]
Technical Support Center: Preclinical Models of Liver Fibrosis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with preclinical models of liver fibrosis.
Frequently Asked questions (FAQs)
Q1: What are the most common preclinical models of liver fibrosis, and what are their primary mechanisms?
A1: The most utilized preclinical models for inducing liver fibrosis can be categorized by the method of injury: chemical induction, surgical procedures, and dietary modifications.[1]
-
Chemical-Induced Models: These models use hepatotoxins to cause liver damage, leading to inflammation and subsequent fibrosis.
-
Carbon Tetrachloride (CCl4): CCl4 is one of the most widely used hepatotoxins for inducing liver fibrosis in rodents.[2] Its toxicity is dependent on its metabolism by cytochrome P450 into reactive radicals, which cause oxidative stress, hepatocyte damage, and activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[3][4] This model is known for being reproducible.[1]
-
Thioacetamide (TAA): TAA is another classic liver toxin that induces oxidative stress and inflammation, leading to both acute and chronic liver injury.[1][3] It can be administered orally or via intraperitoneal injection, with the latter providing more consistent results.[3]
-
-
Surgical Models:
-
Bile Duct Ligation (BDL): This surgical procedure involves the complete obstruction of the common bile duct, leading to cholestasis (bile flow obstruction), inflammation, and a strong fibrotic response originating from the periportal areas.[5][6] The BDL model is well-established for studying cholestatic liver injury and the resulting fibrosis.[5]
-
-
Diet-Induced Models: These models are particularly relevant for studying non-alcoholic steatohepatitis (NASH)-associated fibrosis.
-
Methionine- and Choline-Deficient (MCD) Diet: This diet induces steatohepatitis and fibrosis. However, a significant drawback is that it causes weight loss and does not replicate the metabolic syndrome often seen in human NASH.[1]
-
High-Fat Diets (HFD): Various high-fat diets, sometimes supplemented with cholesterol or fructose, are used to model NASH. These models can induce obesity, insulin (B600854) resistance, and varying degrees of steatohepatitis and fibrosis.[7][8]
-
Q2: What are the key sources of variability in preclinical liver fibrosis models?
A2: Significant variability in the extent and progression of liver fibrosis can arise from several factors, impacting the reproducibility of studies.
-
Animal Strain: Genetic background plays a crucial role in susceptibility to liver fibrosis.[9][10] For instance, BALB/c mice are generally more susceptible to CCl4-induced liver fibrosis, while C57BL/6J mice are more resistant.[11] Conversely, C57BL/6N mice are more susceptible to diet-induced liver fibrosis than C3H/HeN mice.[11] This variability is often linked to differences in the host immune response, particularly the balance between Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines.[12]
-
Sex and Age: These are important biological variables that can influence the fibrotic response.
-
Route and Frequency of Administration: For chemically-induced models, the method and timing of toxin delivery can significantly impact the outcome. For example, twice-weekly administration of CCl4 has been shown to be more consistent in inducing cirrhosis in rats compared to once-weekly administration.[13]
-
Diet and Gut Microbiome: The composition of the diet and the gut microbiota can modulate liver inflammation and fibrosis.
-
Housing Conditions: Environmental factors in animal facilities can also contribute to variability.
Q3: How can I assess the severity of liver fibrosis in my animal model?
A3: A multi-faceted approach is recommended for the accurate assessment of liver fibrosis.
-
Histological Analysis: This remains the gold standard for diagnosing and staging fibrosis.[14] Liver sections are typically stained with Masson's trichrome or Sirius Red to visualize collagen deposition.[14] Semiquantitative scoring systems like the Knodell, Ishak, and METAVIR systems are used to grade the extent of fibrosis, though they can be subject to inter-observer variability.[15][16]
-
Biochemical Markers: Serum levels of certain enzymes and proteins can indicate liver damage and fibrosis.
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are markers of hepatocellular injury.[17]
-
Fibrosis Markers: Hyaluronic acid (HA), laminin (B1169045) (LN), and type IV collagen (cIV) are components of the extracellular matrix that can be elevated in the serum during fibrosis.[18]
-
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the hepatic expression of pro-fibrotic genes.[19] Commonly analyzed genes include those for collagens (e.g., Col1a1), alpha-smooth muscle actin (Acta2), transforming growth factor-beta (Tgf-β1), and tissue inhibitors of metalloproteinases (Timp1).[20]
-
Hydroxyproline Assay: This biochemical assay quantifies the total collagen content in a liver tissue sample by measuring the amount of the amino acid hydroxyproline, a major component of collagen.
Troubleshooting Guides
Problem 1: High mortality rate in the Bile Duct Ligation (BDL) model.
| Potential Cause | Troubleshooting Step |
| Surgical Inaccuracy | Ensure proper surgical technique. A detailed, step-by-step protocol should be followed to minimize technical errors.[5] The mortality rate can be high due to technical inaccuracies.[5] |
| Infectious Complications | Maintain sterile surgical conditions. Post-operative monitoring for signs of infection is crucial.[5] |
| Anesthesia-related issues | Carefully monitor the animal's vital signs during and after the procedure.[21] |
| Biliary Leak or Portal Vein Tear | These are serious complications that often lead to mortality. Refining surgical skills can reduce their incidence.[21] |
Problem 2: Inconsistent or low-grade fibrosis in the CCl4 model.
| Potential Cause | Troubleshooting Step |
| Inappropriate Mouse Strain | Select a mouse strain known to be susceptible to CCl4-induced fibrosis, such as BALB/c.[11] C57BL/6J mice are known to be more resistant.[11] |
| Insufficient Dose or Duration | Optimize the CCl4 dose and treatment duration. Chronic administration (e.g., twice weekly for 4-12 weeks) is typically required for significant fibrosis.[22] A study in Swiss mice found that 1.0 ml/kg of CCl4 administered three times a week for 11 weeks was effective.[20] |
| Route of Administration | Intraperitoneal injection is a common and effective route for CCl4 administration.[22] Oral gavage is also used.[23] Ensure consistent administration. |
| Variability in CCl4 Solution | Prepare fresh CCl4 solutions for each injection, typically diluted in an oil vehicle like corn oil or olive oil.[24] |
Problem 3: Lack of fibrosis progression in diet-induced NASH models.
| Potential Cause | Troubleshooting Step |
| Diet Composition | Ensure the diet has the appropriate composition to induce NASH and fibrosis. For example, a choline-deficient, L-amino acid-defined (CDAA) diet or a high-fat diet with high cholesterol can induce fibrosis.[3] |
| Duration of Diet | Diet-induced fibrosis often takes a longer time to develop compared to chemical or surgical models. For example, feeding C57BL/6 mice a choline-deficient, high-fat diet (CDAHFD) for 12-15 weeks can induce steatohepatitis and fibrosis.[3] |
| Mouse Strain | C57BL/6 mice are commonly used and are susceptible to diet-induced NASH.[3] |
| Lack of a "Second Hit" | Some diet-induced models may require a secondary insult, such as a low dose of a hepatotoxin, to accelerate fibrosis progression.[22] |
Quantitative Data Summary
Table 1: Strain-Dependent Susceptibility to Liver Fibrosis
| Mouse Strain | CCl4-Induced Fibrosis | Diet-Induced Fibrosis | Reference |
| BALB/c | Susceptible | Resistant (to carcinogenic diet) | [11] |
| C57BL/6J | Resistant | Susceptible (to methyl-deficient diet) | [11] |
| C57BL/6N | Not specified | Susceptible (to methionine-choline deficient diet) | [11] |
| DBA/2J | Not specified | Susceptible (to methyl-deficient diet) | [11] |
| C3H/HeN | Not specified | Resistant (to methionine-choline deficient diet) | [11] |
Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
-
Animal Selection: Use a susceptible mouse strain, such as BALB/c, typically 8-10 weeks old.
-
CCl4 Preparation: Prepare a 10% (v/v) solution of CCl4 in a vehicle such as corn oil or olive oil.
-
Administration: Administer the CCl4 solution via intraperitoneal (IP) injection at a dose of 1 ml/kg body weight.
-
Dosing Schedule: Injections are typically performed twice a week for a duration of 4 to 12 weeks to induce progressive fibrosis.[22]
-
Monitoring: Monitor the animals' body weight and general health status throughout the experiment.
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice and collect liver tissue and blood samples for analysis.
Protocol 2: Bile Duct Ligation (BDL) Surgery in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the abdominal area and sterilize the skin with an antiseptic solution.
-
Laparotomy: Make a midline abdominal incision to expose the abdominal cavity.
-
Bile Duct Identification: Gently retract the liver to locate the common bile duct.
-
Ligation: Carefully ligate the common bile duct in two locations with a non-absorbable surgical suture. The duct can be transected between the two ligatures.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. Fibrosis typically develops over 14 to 28 days.[5][25]
Visualizations
References
- 1. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 4. Mouse Models of Liver Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 5. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis [jove.com]
- 6. BDL model (Bile duct ligation) | SMC Laboratories Inc. [smccro-lab.com]
- 7. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAFLD Preclinical Models: More than a Handful, Less of a Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of mouse strain differences in the susceptibility to fibrosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of mouse strain differences in the susceptibility to fibrosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-cmh.org [e-cmh.org]
- 15. A histological semiquantitative scoring system for evaluation of hepatic fibrosis in needle liver biopsy specimens: comparison with morphometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UpToDate 2018 [doctorabad.com]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 21. A novel murine model of reversible bile duct obstruction demonstrates rapid improvement of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD2389 Long-Term Safety and Tolerability
Notice: Comprehensive public information regarding the long-term safety and tolerability of a compound designated "AZD2389" is not available at this time. It is possible that this is an internal research compound with limited or no data disclosed in the public domain.
The following content is a generalized template based on common safety and tolerability assessments for investigational drugs. This framework can be adapted once specific data for this compound or an analogous compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with long-term administration of similar investigational compounds?
A1: While specific data for this compound is unavailable, long-term studies of similar small molecule inhibitors often report a range of adverse events. These can include, but are not limited to, gastrointestinal disturbances (nausea, diarrhea), dermatological reactions (rash, pruritus), and elevations in liver enzymes. The frequency and severity of these events are dose-dependent and can vary significantly between compounds. Researchers should implement a robust monitoring plan for key safety indicators.
Q2: Are there any recommended starting doses for in-vitro or in-vivo preclinical safety studies?
A2: Establishing a safe starting dose requires preliminary cytotoxicity and maximum tolerated dose (MTD) studies. For in-vitro work, a common starting point is to test a wide concentration range (e.g., 0.1 nM to 100 µM) in relevant cell lines to determine the EC50 for efficacy and the CC50 for cytotoxicity. For in-vivo studies in animal models, allometric scaling from in-vitro data can provide an initial estimate, which must then be confirmed through dose-ranging MTD studies.
Q3: How should I monitor for potential cardiotoxicity during my experiments?
A3: Cardiotoxicity is a critical safety concern for many investigational drugs. For in-vitro assessments, it is advisable to perform hERG (human Ether-à-go-go-Related Gene) channel assays to assess the potential for QT interval prolongation. In in-vivo studies, regular electrocardiogram (ECG) monitoring in animal models is the standard. Histopathological examination of cardiac tissue at the end of the study is also crucial to identify any structural cardiac changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variance in animal body weight within the treatment group. | 1. Compound-related toxicity affecting appetite or metabolism. 2. Inconsistent dosing or gavage technique. 3. Underlying health issues in the animal cohort. | 1. Initiate more frequent health checks and consider a dose reduction. 2. Review and standardize all dosing procedures. 3. Consult with veterinary staff to rule out other causes. |
| Unexpected cell death in in-vitro cultures at presumed non-toxic concentrations. | 1. Off-target effects of the compound. 2. Interaction with components of the cell culture media. 3. Contamination of the cell line. | 1. Perform a broader kinase or receptor screening panel to identify off-targets. 2. Test the compound's stability and reactivity in the specific media used. 3. Conduct mycoplasma testing and cell line authentication. |
| Precipitation of the compound in dosing solutions. | 1. Poor solubility of the compound in the chosen vehicle. 2. Incorrect pH of the formulation. 3. Instability of the compound at the storage temperature. | 1. Evaluate alternative formulation vehicles (e.g., cyclodextrins, co-solvents). 2. Adjust the pH of the solution to improve solubility. 3. Assess the compound's stability at different temperatures and protect from light if necessary. |
Experimental Protocols
Protocol 1: General In-Vivo Tolerability Study
-
Animal Model: Select a relevant species and strain (e.g., Sprague-Dawley rats).
-
Group Allocation: Assign animals to a vehicle control group and at least three dose-level groups (low, medium, high).
-
Dosing: Administer the compound daily via the intended clinical route (e.g., oral gavage) for a predetermined period (e.g., 28 days).
-
Monitoring: Conduct daily clinical observations. Record body weight twice weekly. Collect blood samples at specified intervals for hematology and clinical chemistry analysis.
-
Termination: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.
Visualizations
Below are example diagrams representing common workflows and pathways in drug safety assessment.
Caption: A generalized workflow for preclinical safety assessment.
Caption: Hypothetical signaling pathway illustrating on-target vs. off-target effects.
Validation & Comparative
A Preclinical Comparison of FAP Inhibitors: AZD2389 Versus Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts and in areas of tissue remodeling, has emerged as a promising therapeutic target for various fibrotic diseases and cancers. This guide provides a comparative overview of the preclinical data for AstraZeneca's AZD2389 against other notable FAP inhibitors, UAMC-1110 and Talabostat. The information presented is based on available preclinical studies and aims to offer a comparative perspective on their potency, selectivity, and efficacy in relevant disease models.
At a Glance: Comparative Efficacy and Specificity
This section summarizes the key preclinical findings for this compound, UAMC-1110, and Talabostat, offering a snapshot of their performance in various models. Direct head-to-head comparative studies in the same preclinical model are limited in the public domain; therefore, this comparison is based on data from separate studies.
Quantitative Data Summary
| Parameter | This compound | UAMC-1110 | Talabostat |
| In Vitro Potency (IC50) | 0.08 nM (human FAP)[1] | ~0.43 - 3.2 nM (human FAP) | Less selective FAP inhibitor |
| Selectivity | Highly selective over PREP (>1000 nM)[2] and other serine proteases[1] | Highly selective (>1000-fold) over DPP4, DPP8, DPP9, and PREP | Non-selective, inhibits other proteases |
| Preclinical Model(s) | Diet-induced Metabolic Dysfunction-Associated Steatohepatitis (MASH) in cynomolgus monkeys[3][4] | Carbon tetrachloride (CCl4)-induced and Mdr2 knockout mouse models of liver fibrosis | Primarily studied in oncology models; limited data in liver fibrosis |
| Key Efficacy Findings | - Improved liver fibrosis and MASH scores[3][4]- Increased levels of intact α2-AP and FGF21[3][4] | - Attenuated CCl4-induced liver fibrosis- Reduced α-SMA–positive myofibroblasts and collagen content in Mdr2 null mice | Limited preclinical evidence in liver fibrosis models |
| Pharmacokinetics | Orally bioavailable with clearance values determined in rat, mouse, dog, and monkey[1] | Orally bioavailable | Investigated in clinical trials for cancer |
In-Depth Preclinical Performance
This compound: A Focus on MASH and Liver Fibrosis
This compound, a potent and orally active FAP inhibitor developed by AstraZeneca, is currently in clinical development for MASH and liver fibrosis[3][4].
Key Preclinical Study in Cynomolgus Monkeys:
A significant preclinical study evaluated this compound in a diet-induced, biopsy-confirmed MASH model in cynomolgus monkeys. Animals were administered this compound or a vehicle for 29 weeks. The study revealed that this compound treatment led to:
-
Improved Liver Histology: A statistically significant improvement in the NAFLD activity score and a reduction in histological fibrosis were observed in the this compound-treated group compared to the vehicle group[3][4][5].
-
Target Engagement: Complete inhibition of plasma FAP activity was demonstrated[1].
-
Biomarker Modulation: Treatment with this compound resulted in increased levels of intact alpha-2-antiplasmin (a2-AP) and fibroblast growth factor 21 (FGF21), proteins that are cleaved by FAP[1][3][4].
-
Favorable Safety Profile: The inhibitor was well-tolerated with no significant safety signals noted in the study[5].
UAMC-1110: Evidence in Murine Liver Fibrosis Models
UAMC-1110 is a highly potent and selective FAP inhibitor that has been instrumental in preclinical research to understand the role of FAP in various diseases.
Efficacy in Mouse Models of Liver Fibrosis:
Preclinical studies have demonstrated the anti-fibrotic effects of UAMC-1110 in established mouse models of liver fibrosis:
-
CCl4-Induced Liver Fibrosis: In this model of toxic liver injury, treatment with a specific FAP inhibitor, based on the UAMC-1110 scaffold, attenuated the development of liver fibrosis. The treatment was associated with reduced activation of hepatic stellate cells and decreased infiltration of macrophages.
-
Mdr2 Knockout Mice: This genetic model mimics primary sclerosing cholangitis. In these mice, FAP inhibition led to a reduction in α-SMA–positive myofibroblasts and collagen content in the portal area of the liver.
Talabostat: A Less Selective Inhibitor with a History in Oncology
Talabostat is a small molecule that inhibits FAP and other dipeptidyl peptidases. While it has been evaluated in various clinical trials for cancer, its development was halted due to a combination of safety and efficacy concerns. Preclinical data supporting its use specifically for liver fibrosis is limited. Its non-selective nature presents a potential for off-target effects.
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key types of experiments cited in this guide.
In Vitro FAP Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of FAP.
General Protocol:
-
Recombinant human FAP enzyme is incubated with the test inhibitor at various concentrations.
-
A fluorogenic FAP substrate is added to the mixture.
-
The enzymatic reaction, which results in the cleavage of the substrate and release of a fluorescent signal, is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated, and the concentration of the inhibitor that causes 50% inhibition (IC50) is determined by plotting the inhibition data against the inhibitor concentration.
Preclinical Liver Fibrosis Model: Carbon Tetrachloride (CCl4)-Induced Fibrosis in Mice
Objective: To induce liver fibrosis in mice to evaluate the efficacy of anti-fibrotic compounds.
General Protocol:
-
Male C57BL/6 mice are typically used.
-
A solution of CCl4 in a vehicle such as corn oil or olive oil is administered to the mice via intraperitoneal injection, typically twice a week.
-
The administration of CCl4 is continued for a period of 4 to 12 weeks to induce chronic liver injury and fibrosis.
-
During the study, animals are monitored for signs of toxicity.
-
At the end of the study, liver tissue is collected for histological analysis (e.g., Sirius Red staining for collagen) and measurement of hydroxyproline (B1673980) content to quantify the extent of fibrosis.
Preclinical MASH Model: Diet-Induced MASH in Cynomolgus Monkeys
Objective: To induce a MASH phenotype with fibrosis in a non-human primate model that closely mimics human disease for the evaluation of therapeutic candidates.
General Protocol:
-
Cynomolgus monkeys are fed a high-fat, high-fructose diet for an extended period to induce obesity, insulin (B600854) resistance, and features of MASH.
-
Baseline liver biopsies are often performed to confirm the presence of MASH and fibrosis before the initiation of treatment.
-
Animals are then randomized to receive either the test compound (e.g., this compound) or a vehicle control, typically administered orally on a daily basis.
-
The treatment period can extend for several months (e.g., 29 weeks for the this compound study)[3][4].
-
Throughout the study, blood samples are collected to monitor liver enzymes, lipid profiles, and biomarkers of target engagement.
-
At the end of the treatment period, a final liver biopsy is performed to assess changes in histology, including the NAFLD activity score and fibrosis stage.
Visualizing the Pathways and Processes
To better understand the context of FAP inhibition and the preclinical evaluation process, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.
Caption: Mechanism of FAP-mediated tissue fibrosis and its inhibition.
Caption: A typical preclinical workflow for evaluating FAP inhibitors.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of preclinical Alzheimer's disease model: spontaneous type 2 diabetic cynomolgus monkeys with systemic pro-inflammation, positive biomarkers and developing AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAP inhibitor AZD-2389 improves liver fibrosis and MASH | BioWorld [bioworld.com]
- 4. Hepatitis A Virus Infection in Cynomolgus Monkeys Confounds the Safety Evaluation of a Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Analysis of AZD2389 and Resmetirom for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
For Researchers, Scientists, and Drug Development Professionals
Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), represents a significant and growing unmet medical need. This progressive liver disease, characterized by hepatic steatosis, inflammation, and ballooning, can lead to fibrosis, cirrhosis, and liver failure. The recent FDA approval of Resmetirom (B1680538) (Rezdiffra™) marks a pivotal moment in the MASH therapeutic landscape. This guide provides a detailed comparison of Resmetirom with an emerging therapeutic candidate, AZD2389, offering insights into their distinct mechanisms of action, available efficacy and safety data, and the experimental protocols that underpin our current understanding.
Executive Summary
This comparison guide juxtaposes Resmetirom, a first-in-class, FDA-approved thyroid hormone receptor-beta (THR-β) agonist, with this compound, an investigational fibroblast activation protein (FAP) inhibitor currently in early-stage clinical development. While Resmetirom has demonstrated statistically significant MASH resolution and fibrosis improvement in a large-scale Phase 3 trial, data for this compound is currently limited to preclinical studies. The fundamental difference in their mechanisms—Resmetirom targeting hepatic lipid metabolism and this compound aiming to modulate the fibrotic microenvironment—highlights the diverse strategies being employed to combat this complex disease.
Resmetirom (Rezdiffra™): A New Standard of Care
Resmetirom is an oral, liver-directed, selective THR-β agonist. In March 2024, the U.S. Food and Drug Administration (FDA) granted accelerated approval for Resmetirom for the treatment of adults with noncirrhotic MASH with moderate to advanced liver fibrosis (consistent with stages F2 to F3 fibrosis)[1][2].
Mechanism of Action
The pathophysiology of MASH involves impaired thyroid hormone signaling in the liver[3]. Resmetirom selectively activates THR-β in hepatocytes, which plays a crucial role in regulating lipid metabolism. This activation leads to increased fatty acid oxidation, reduced de novo lipogenesis, and enhanced cholesterol metabolism, thereby decreasing liver fat accumulation and mitigating lipotoxicity[3][4][5]. This targeted action minimizes systemic side effects associated with non-selective thyroid hormone activation[5][6].
Signaling Pathway of Resmetirom
Caption: Resmetirom's mechanism of action in hepatocytes.
This compound: An Emerging Anti-Fibrotic Approach
This compound is an orally administered small molecule inhibitor of Fibroblast Activation Protein (FAP) currently under development by AstraZeneca[7][8]. As of late 2025, it is in Phase 2a clinical trials[9][10].
Mechanism of Action
FAP is a serine protease that is overexpressed on activated fibroblasts in areas of tissue remodeling, such as in fibrotic livers[7][11]. FAP is believed to promote fibrosis by cleaving and inactivating key proteins involved in extracellular matrix turnover and metabolism, such as α2-antiplasmin (α2-AP) and fibroblast growth factor 21 (FGF21)[7][11][12]. By inhibiting FAP, this compound is designed to prevent the degradation of these protective proteins, thereby reducing fibrosis progression[11][12].
Signaling Pathway of this compound
Caption: this compound's proposed mechanism of action.
Comparative Efficacy Data
A direct comparison of clinical efficacy is not yet possible due to the differing developmental stages of the two compounds. Resmetirom's data is from a large Phase 3 human clinical trial, while this compound's data is from a preclinical primate study.
| Feature | Resmetirom (MAESTRO-NASH, Phase 3)[2][13] | This compound (Preclinical, Cynomolgus Monkeys)[11][12] |
| Primary Endpoint 1 | MASH Resolution with no worsening of fibrosis: - 80mg: 25.9% (vs. 9.7% placebo, p<0.001)- 100mg: 29.9% (vs. 9.7% placebo, p<0.001) | MASLD Activity Score Improvement: - 48% of animals (vs. 20% vehicle, p=0.0008) |
| Primary Endpoint 2 | Fibrosis improvement by ≥1 stage with no worsening of MASH: - 80mg: 24.2% (vs. 14.2% placebo, p<0.001)- 100mg: 25.9% (vs. 14.2% placebo, p<0.001) | Liver Fibrosis Improvement: - 16% of animals (vs. 5% vehicle, p=0.01) |
| Key Biomarkers | - LDL-Cholesterol Reduction: Significant reduction vs. placebo[13].- Liver Fat Reduction: Significant reduction vs. placebo[14]. | - Intact α2-AP Levels: 34% increase (vs. 6% vehicle)[12].- Intact/Total FGF21 Ratio: Increased vs. vehicle (p=0.029 at week 29)[12].- Pro-C3 (Fibrosis Marker): Reduced vs. vehicle (p=0.0005)[11]. |
Safety and Tolerability
| Feature | Resmetirom (MAESTRO-NASH, Phase 3)[3][15] | This compound (Preclinical & Phase 1)[7][11][16] |
| Common Adverse Events | Diarrhea and nausea, generally mild to moderate in severity. | Reported to be well-tolerated in cynomolgus monkeys with no notable safety signals. Phase 1 human data has not been fully disclosed, but initial reports suggest it is generally well-tolerated. |
| Serious Adverse Events | Low incidence of serious adverse events, comparable to placebo. | No major safety concerns or serious side effects reported in preclinical studies. |
| Warnings and Precautions | Drug-induced liver toxicity and gallbladder-related side effects are noted as warnings. | Awaiting further data from ongoing and future clinical trials. |
Experimental Protocols
Resmetirom: MAESTRO-NASH Phase 3 Trial (NCT03900429)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study in patients with biopsy-confirmed MASH and fibrosis (stages F2-F3)[13].
-
Population: Over 1,700 adults with biopsy-confirmed MASH and significant fibrosis[13]. The primary analysis included 966 patients[13].
-
Intervention: Patients were randomized to receive once-daily oral Resmetirom 80 mg, Resmetirom 100 mg, or placebo[13].
-
Primary Endpoints (at 52 weeks):
-
MASH resolution (defined as a reduction in the NAFLD Activity Score by at least two points) with no worsening of fibrosis.
-
Improvement in fibrosis by at least one stage with no worsening of the NAFLD Activity Score[13].
-
-
Methodology: Liver biopsies were performed at baseline and at 52 weeks to assess histological changes.
This compound: Preclinical Cynomolgus Monkey Study
-
Study Design: A 29-week study in cynomolgus monkeys with diet-induced, biopsy-confirmed MASH (F1/F2 fibrosis)[7][12].
-
Population: 25 animals received this compound and 20 received a vehicle control[7].
-
Intervention: Oral administration of this compound or vehicle for 29 weeks[7][12].
-
Endpoints:
-
Change in liver histology (NAFLD Activity Score and fibrosis stage) from baseline to end of treatment, scored by an expert pathologist.
-
Monitoring of FAP activity, compound exposure, and levels of α2-AP, FGF21, and other metabolic parameters[7].
-
-
Methodology: Liver biopsies were compared between baseline and the end of the 29-week treatment period[7].
Experimental Workflow
Caption: High-level experimental workflows for key studies.
Conclusion and Future Outlook
Resmetirom's approval establishes a new therapeutic benchmark for MASH, validating the THR-β pathway as a druggable target. Its proven efficacy in both resolving steatohepatitis and improving fibrosis provides a much-needed option for patients with advanced disease.
This compound represents a distinct and potentially complementary approach by directly targeting the mechanisms of fibrosis. The promising preclinical data in a relevant animal model suggest that FAP inhibition could be a viable anti-fibrotic strategy. However, its clinical efficacy and safety in humans remain to be established through ongoing and future clinical trials.
For drug development professionals, the contrasting profiles of Resmetirom and this compound underscore the multifaceted nature of MASH. Future therapeutic strategies may involve combination therapies that simultaneously address metabolic dysregulation and fibrotic progression, potentially leveraging the distinct mechanisms of agents like a THR-β agonist and a FAP inhibitor. The continued evolution of the MASH treatment landscape will undoubtedly rely on rigorous clinical investigation and a deeper understanding of the complex interplay of metabolic and fibrotic pathways.
References
- 1. jwatch.org [jwatch.org]
- 2. gubra.dk [gubra.dk]
- 3. FDA’s approval of resmetirom (Rezdiffra): a breakthrough in MASH management [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 8. AZD-2389 by AstraZeneca for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 9. drughunter.com [drughunter.com]
- 10. tipranks.com [tipranks.com]
- 11. FAP inhibitor AZD-2389 is a strong candidate for MASH treatment | BioWorld [bioworld.com]
- 12. FAP inhibitor AZD-2389 improves liver fibrosis and MASH | BioWorld [bioworld.com]
- 13. liverdiseasenews.com [liverdiseasenews.com]
- 14. Resmetirom for MASH: A Comprehensive Review of a Novel Therapeutic Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New drug approved for MASH [business.caremark.com]
- 16. This compound for Liver Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
A Comparative Analysis of AZD2389 and Semaglutide for the Treatment of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for liver fibrosis, a final common pathway for chronic liver diseases, is rapidly evolving. This guide provides a detailed comparison of two promising therapeutic agents: AZD2389, a novel Fibroblast Activation Protein (FAP) inhibitor, and Semaglutide, a well-established glucagon-like peptide-1 (GLP-1) receptor agonist. This document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms of action, efficacy, and experimental validation.
At a Glance: Key Differences
| Feature | This compound | Semaglutide |
| Drug Class | Small molecule, Fibroblast Activation Protein (FAP) antagonist | Glucagon-like peptide-1 (GLP-1) receptor agonist |
| Mechanism of Action | Directly targets pathogenic fibroblasts by inhibiting FAP, a serine protease involved in extracellular matrix remodeling. | Indirectly improves liver health by enhancing glycemic control, promoting weight loss, reducing insulin (B600854) resistance, and decreasing inflammation. |
| Development Status | Phase II clinical trials for hepatic fibrosis and liver cirrhosis.[1][2] | Approved for the treatment of metabolic-associated steatohepatitis (MASH) with moderate to advanced fibrosis.[3] |
| Administration | Oral.[4][5] | Subcutaneous injection or oral.[3] |
Mechanism of Action
This compound: Direct Inhibition of Fibroblast Activation
This compound represents a first-in-class therapeutic candidate that directly targets the fibrotic process in the liver.[4] Its mechanism centers on the inhibition of Fibroblast Activation Protein (FAP), a serine protease.[1] In fibrotic livers, FAP expression is upregulated in pathogenic fibroblasts and is implicated in the progression of fibrosis through the cleavage of multiple proteins that regulate the turnover of the extracellular matrix.[4][6] By inhibiting FAP, this compound is designed to prevent the pathological remodeling of the liver tissue.[4]
Semaglutide: Indirect Metabolic Regulation
Semaglutide, a GLP-1 receptor agonist, exerts its beneficial effects on liver fibrosis primarily through indirect mechanisms.[7][8] By mimicking the action of the native hormone GLP-1, Semaglutide enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) secretion, and promotes a feeling of satiety, leading to weight loss.[3][7][9] These systemic metabolic improvements collectively reduce liver fat content, inflammation, and hepatocellular stress, thereby ameliorating liver fibrosis.[7][9] While GLP-1 receptors are not abundantly expressed on hepatocytes, their presence on other cell types within the liver and in other organs contributes to the overall positive impact on liver health.[8]
Efficacy Data
This compound: Preclinical Efficacy in a Primate Model
A significant preclinical study evaluated the efficacy of this compound in cynomolgus monkeys with diet-induced, biopsy-confirmed Metabolic Dysfunction-Associated Steatohepatitis (MASH) with F1/F2 fibrosis.[4]
Table 1: Preclinical Efficacy of this compound in Cynomolgus Monkeys [6]
| Parameter | This compound (n=25) | Vehicle (n=20) | p-value |
| Improvement in MASLD Activity Score | 48% | 20% | 0.0008 |
| Improvement in Liver Fibrosis | 16% | 5% | 0.01 |
| Increase in Intact α2-Antiplasmin | 34% | 6% | N/A |
MASLD: Metabolic dysfunction-associated steatotic liver disease
Semaglutide: Clinical Efficacy in Humans (ESSENCE Trial)
The efficacy of Semaglutide in treating liver fibrosis associated with MASH has been demonstrated in the landmark Phase 3 ESSENCE trial.[10][11][12] This multicenter, placebo-controlled study enrolled patients with biopsy-confirmed MASH and liver fibrosis (stage F2 or F3).[11]
Table 2: Clinical Efficacy of Semaglutide (2.4 mg/week) in MASH with Fibrosis (72-week interim analysis) [10][12]
| Endpoint | Semaglutide | Placebo | Estimated Difference (95% CI) | p-value |
| Resolution of steatohepatitis without worsening of fibrosis | 62.9% | 34.3% | 28.7 (21.1 to 36.2) | <0.001 |
| Reduction in liver fibrosis without worsening of steatohepatitis | 36.8% | 22.4% | 14.4 (7.5 to 21.3) | <0.001 |
| Both resolution of steatohepatitis and reduction of liver fibrosis | 32.7% | 16.1% | 16.5 (10.2 to 22.8) | <0.001 |
Experimental Protocols
This compound Preclinical Study in Cynomolgus Monkeys
-
Study Design: A 29-week, vehicle-controlled study.[4]
-
Animal Model: Cynomolgus monkeys with diet-induced, biopsy-confirmed MASH (F1/F2 fibrosis).[4]
-
Intervention: Oral administration of this compound (n=25) or vehicle (n=20).[4]
-
Monitoring: FAP activity, compound exposure, levels of α2-antiplasmin and fibroblast growth factor 21 (FGF21), safety, and metabolic parameters were monitored throughout the study.[4]
-
Histological Assessment: Liver biopsies were taken at baseline and at the end of treatment. Histological changes were scored by an expert pathologist using the NASH CRN scoring criteria.[4]
Semaglutide ESSENCE Clinical Trial
-
Study Design: A multicenter, double-blind, placebo-controlled Phase 3 trial.[11]
-
Participants: Patients with biopsy-confirmed MASH and liver fibrosis (stage F2 or F3).[13]
-
Intervention: Weekly subcutaneous injections of Semaglutide 2.4 mg or placebo.[10][13]
-
Duration: The trial is ongoing with a planned duration of 240 weeks; the data presented is from a 72-week interim analysis.[12]
-
Primary Endpoints: 1) Resolution of steatohepatitis with no worsening of liver fibrosis. 2) Improvement in liver fibrosis by at least one stage with no worsening of steatohepatitis.[13]
-
Histological Assessment: Liver biopsies are assessed at baseline and at the end of the treatment period.
Summary and Future Directions
This compound and Semaglutide represent two distinct yet promising approaches to treating liver fibrosis. This compound offers a targeted, direct anti-fibrotic mechanism, which, if clinically validated, could be a significant advancement. Its oral formulation is also a potential advantage. Semaglutide, on the other hand, has the benefit of extensive clinical data and regulatory approval, demonstrating that a holistic, metabolic approach can lead to significant improvements in liver histology.
A direct head-to-head comparison of these two agents is not yet possible. Future research, including the outcomes of this compound's Phase II trials, will be crucial in determining its place in the therapeutic armamentarium for liver fibrosis. The potential for combination therapies, leveraging both direct anti-fibrotic and metabolic mechanisms, also presents an exciting avenue for future investigation. For now, Semaglutide stands as a clinically proven option for MASH with fibrosis, while this compound is a promising agent to watch as it progresses through clinical development.
References
- 1. AZD 2389 - AdisInsight [adisinsight.springer.com]
- 2. AZD-2389 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Semaglutide - Wikipedia [en.wikipedia.org]
- 4. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAP inhibitor AZD-2389 improves liver fibrosis and MASH | BioWorld [bioworld.com]
- 7. droracle.ai [droracle.ai]
- 8. Mechanism of Semaglutide in MASLD Treatment: Where Is the Master Key? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencealert.com [sciencealert.com]
- 10. news-medical.net [news-medical.net]
- 11. Focus on Semaglutide 2.4 mg/week for the Treatment of Metabolic Dysfunction‐Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajmc.com [ajmc.com]
- 13. Semaglutide reduces liver fibrosis and steatohepatitis in MASH | springermedicine.com [springermedicine.com]
Validating Biomarkers of AZD2389 Target Engagement: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of biomarkers used to validate the target engagement of AZD2389, a novel Fibroblast Activation Protein (FAP) inhibitor, with other therapeutic alternatives for Metabolic Dysfunction-Associated Steatohepatitis (MASH). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data, protocols, and the underlying signaling pathways.
Executive Summary
This compound is a potent and orally active inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in the progression of liver fibrosis in MASH.[1][2] Validation of this compound's target engagement relies on a clear set of biomarkers that directly and indirectly measure the inhibition of FAP activity. This guide compares these biomarkers with those of other FAP inhibitors and alternative MASH therapies with different mechanisms of action, providing a framework for evaluating therapeutic efficacy.
This compound and FAP Inhibition
This compound is a reversible competitive inhibitor of FAP.[3] Its mechanism of action centers on preventing FAP-mediated cleavage of key substrates involved in metabolic regulation and extracellular matrix turnover, notably fibroblast growth factor 21 (FGF21) and α2-antiplasmin (α2-AP).[3][4] By inhibiting FAP, this compound is designed to increase the levels of the intact, active forms of these proteins, thereby mitigating liver fibrosis and inflammation associated with MASH.[3][4]
Biomarkers of this compound Target Engagement
The validation of this compound's engagement with its target, FAP, is demonstrated through a panel of specific biomarkers:
-
Direct Target Engagement: Measurement of FAP enzymatic activity in plasma.
-
Downstream Pharmacodynamic Biomarkers:
-
Quantification of intact α2-antiplasmin (α2-AP) levels.
-
Measurement of the ratio of intact to total fibroblast growth factor 21 (FGF21).
-
Preclinical studies in cynomolgus monkeys with diet-induced MASH have provided quantitative data supporting these biomarkers.[4][5]
Comparative Analysis of Biomarker Performance
This section compares the biomarker data for this compound with other FAP inhibitors and MASH therapies with different mechanisms of action.
FAP Inhibitors: this compound vs. Alternatives
Direct comparative clinical trial data for FAP inhibitors in MASH is limited. However, we can compare their in vitro potency and available preclinical or clinical biomarker data.
| Drug | Target | In Vitro Potency (IC50/Kd) | Key Biomarker Data |
| This compound | FAP | IC50: 0.08 nM[6] | Preclinical (Cynomolgus Monkey): - Complete inhibition of plasma FAP activity.[5]- 34% increase in intact α2-AP levels (vs. 6% for vehicle).[5]- Statistically significant increase in intact/total FGF21 ratio (p=0.036 at week 4, p=0.029 at week 29).[5] |
| Talabostat (Val-boroPro) | FAP, Dipeptidyl Peptidases | - | Clinical (Metastatic Colorectal Cancer): - Significant, though incomplete, inhibition of FAP enzymatic activity in peripheral blood.[7] |
| Linagliptin | DPP-4, FAP | Kd for FAP: 301 nM[8] | Primarily developed for type 2 diabetes, with limited specific biomarker data for FAP engagement in MASH. |
Alternative MASH Therapies: A Broader Perspective
A direct comparison of target engagement biomarkers is not always possible due to differing mechanisms of action. The following table summarizes key biomarker data for leading non-FAP inhibitor MASH candidates.
| Drug | Mechanism of Action | Key Biomarker/Efficacy Data |
| Resmetirom (Rezdiffra) | Thyroid Hormone Receptor-β (THR-β) Agonist | Clinical (Phase 3 MAESTRO-NASH): - Significant reductions in liver fat content (MRI-PDFF).[4]- Reduction in liver enzymes (ALT, AST).[4]- NASH resolution without worsening of fibrosis in 25.9% (80mg) and 29.9% (100mg) of patients vs 9.7% for placebo.[4] |
| Lanifibranor (B608451) | Pan-Peroxisome Proliferator-Activated Receptor (pan-PPAR) Agonist | Clinical (Phase 2b NATIVE): - Significant reductions in MASH activity and various disease-related biomarkers.[9]- Development of non-invasive biomarker signatures (including adiponectin, ferritin, MMP-9) to predict histological response.[10] |
| Semaglutide (Ozempic/Wegovy) | Glucagon-like peptide-1 (GLP-1) Receptor Agonist | Clinical (Phase 3 ESSENCE): - Resolution of steatohepatitis without worsening of fibrosis in 62.9% of patients vs. 34.3% for placebo.[8]- Significant weight loss.[8] |
| Efruxifermin | FGF21 Analog | Clinical (Phase 2b HARMONY): - Significant improvements in liver fat, fibrosis, and measures of liver function.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of biomarkers. Below are outlines for the key assays used in evaluating this compound's target engagement.
FAP Enzymatic Activity Assay
This assay measures the rate at which FAP cleaves a specific substrate, providing a direct measure of its enzymatic activity.
-
Principle: A fluorogenic substrate, such as Z-Gly-Pro-AMC, is used. Cleavage by FAP releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).
-
Procedure:
-
Plasma or tissue homogenate is incubated with the fluorogenic substrate.
-
The increase in fluorescence over time is measured using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).
-
The rate of substrate cleavage is proportional to the FAP activity in the sample.
-
-
Inhibition Measurement: The assay is performed in the presence and absence of the FAP inhibitor (e.g., this compound) to determine the percentage of inhibition.
Intact FGF21 and α2-Antiplasmin ELISA
Enzyme-linked immunosorbent assays (ELISAs) are used to specifically quantify the levels of the intact, biologically active forms of FGF21 and α2-AP.
-
Principle: These are sandwich ELISAs that utilize two antibodies specific to the target protein. One antibody captures the protein, and the other, which is enzyme-linked, is used for detection. A key feature for measuring the intact form is the use of an antibody that specifically recognizes the full-length, uncleaved protein.
-
Procedure:
-
Plasma samples are added to microplate wells pre-coated with a capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color is proportional to the concentration of the intact protein in the sample and is measured using a microplate reader.
-
For the intact/total FGF21 ratio, a separate ELISA measuring total FGF21 is also performed.
-
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the FAP signaling pathway and the experimental workflow for biomarker validation.
FAP Signaling Pathway in MASH
Caption: FAP signaling pathway in MASH and the inhibitory action of this compound.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating this compound target engagement biomarkers.
Conclusion
The validation of biomarkers for this compound target engagement is well-supported by a clear mechanistic rationale and preclinical data. The direct measurement of FAP activity and the quantification of downstream substrates like intact α2-AP and the intact/total FGF21 ratio provide a robust panel for assessing the drug's pharmacodynamic effects. While direct comparisons with other FAP inhibitors in a MASH context are not yet available, the provided data for this compound sets a strong benchmark. For MASH therapies with different mechanisms of action, a diverse set of biomarkers, often more closely related to disease pathology and clinical outcomes, are employed. This guide highlights the importance of selecting appropriate and well-validated biomarkers tailored to the specific mechanism of action of the therapeutic agent under investigation.
References
- 1. hcplive.com [hcplive.com]
- 2. FGF21 Analogues and MASLD: A Summary of Preclinical and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inventivapharma.com [inventivapharma.com]
- 4. liverdiseasenews.com [liverdiseasenews.com]
- 5. FAP inhibitor AZD-2389 improves liver fibrosis and MASH | BioWorld [bioworld.com]
- 6. FAP inhibitor AZD-2389 is a strong candidate for MASH treatment | BioWorld [bioworld.com]
- 7. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. liverdiseasenews.com [liverdiseasenews.com]
- 10. Inventiva announces the publication in Clinical Gastroenterology and Hepatology of its analysis of new biomarker signatures predictive of histological response in patients with MASH treated with lanifibranor - BioSpace [biospace.com]
Cross-Validation of AZD2389 Efficacy in Different Fibrosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of AZD2389, a novel Fibroblast Activation Protein (FAP) inhibitor, with other emerging anti-fibrotic agents across various fibrosis models. The data presented is intended to offer an objective overview to inform further research and drug development in the field of fibrotic diseases.
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ dysfunction and failure and represents a significant unmet medical need. This compound is a potent and selective oral inhibitor of Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts, the primary cell type responsible for matrix deposition in fibrotic tissues. Preclinical data in a non-human primate model of liver fibrosis has demonstrated the potential of this compound to halt and potentially reverse fibrotic progression. This guide cross-validates these findings by comparing them with available preclinical data for other anti-fibrotic drugs in development, including lanifibranor (B608451), belapectin, and namodenoson, across liver, lung, and kidney fibrosis models.
This compound: A Focus on Liver Fibrosis
The most robust preclinical data for this compound comes from a 29-week study in a diet-induced model of Metabolic Dysfunction-Associated Steatohepatitis (MASH) in cynomolgus monkeys, a model that closely mimics human disease progression.
Quantitative Efficacy Data in a Non-Human Primate MASH Model
| Efficacy Endpoint | Vehicle | This compound | p-value |
| Improvement in MASLD Activity Score | 20% of animals | 48% of animals | p=0.0008[1] |
| Improvement in Liver Fibrosis | 5% of animals | 16% of animals | p=0.01[1] |
| Increase in Intact α2-Antiplasmin | 6% | 34% | - |
Caption: Table 1. Efficacy of this compound in a cynomolgus monkey model of diet-induced MASH.
Comparative Efficacy in Liver Fibrosis Models
A direct comparison of this compound with other anti-fibrotic agents in the same preclinical model is challenging due to the variability in experimental designs. However, the following table summarizes available data from various preclinical and clinical studies to provide a broader context.
| Compound | Mechanism of Action | Model | Key Efficacy Findings |
| This compound | FAP Inhibitor | Diet-induced MASH (Cynomolgus Monkey) | 48% improvement in MASLD activity score; 16% improvement in liver fibrosis[1]. |
| Lanifibranor | Pan-PPAR Agonist | Thioacetamide-induced cirrhosis (Rat) | 32% regression in fibrosis[2]. |
| GAN DIO-NASH (Mouse) | Improved NAS and regression in fibrosis stage[3]. | ||
| Belapectin | Galectin-3 Inhibitor | Phase 2b (Human NASH cirrhosis) | No significant reduction in HVPG or fibrosis overall; subgroup analysis showed potential benefit[4]. |
| Namodenoson | A3 Adenosine Receptor Agonist | Phase 2 (Human NAFLD/NASH) | Significant decrease in serum AST levels; trend towards significance for ALT decrease[5]. |
| CCl4-induced fibrosis (Mouse) | Improved liver inflammation and fibrosis[6]. |
Caption: Table 2. Comparative efficacy of different anti-fibrotic agents in liver fibrosis.
Exploring the Potential of FAP Inhibition in Lung and Kidney Fibrosis
While specific data on this compound in preclinical models of lung and kidney fibrosis are not yet publicly available, studies on other FAP inhibitors and FAP-targeted imaging agents provide a strong rationale for its potential efficacy in these indications.
Lung Fibrosis
The bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized model for studying idiopathic pulmonary fibrosis (IPF). Studies utilizing FAP-targeted imaging agents have demonstrated increased FAP expression in the fibrotic lungs of these animals, which correlates with the extent of fibrosis.
-
In a bleomycin-induced mouse model, uptake of a 68Ga-labeled FAP inhibitor (FAPI-46) in the lungs was significantly higher in fibrotic animals compared to controls and correlated with disease progression[7].
-
Another study using 18F-FAPI PET/CT in the same model showed a strong correlation between FAPI uptake and lung hydroxyproline (B1673980) content, a direct measure of collagen deposition[8].
These findings suggest that FAP is a relevant target in pulmonary fibrosis and that FAP inhibitors like this compound could have therapeutic potential.
Kidney Fibrosis
The unilateral ureteral obstruction (UUO) model in mice is a robust and rapid model of kidney fibrosis. Similar to the lung, FAP expression is upregulated in the fibrotic kidney.
-
A study using a novel 68Ga-labeled FAP inhibitor demonstrated superior sensitivity in detecting active fibrogenesis in a murine model of ischemia-reperfusion injury-induced renal fibrosis compared to standard imaging agents[9]. The tracer uptake correlated strongly with interstitial fibrosis and FAP expression.
This indicates that FAP is a promising target for both imaging and therapy in chronic kidney disease.
Experimental Protocols
Diet-Induced MASH in Cynomolgus Monkeys
-
Model Induction: Cynomolgus monkeys are fed a high-fat, high-fructose diet for an extended period (e.g., over a year) to induce obesity, insulin (B600854) resistance, and the full spectrum of NAFLD, including NASH and fibrosis[10]. Liver biopsies are performed to confirm the disease stage before initiation of treatment.
-
Treatment: this compound or vehicle is administered orally once daily for a specified duration (e.g., 29 weeks)[1].
-
Efficacy Assessment: Liver biopsies are collected at baseline and at the end of the study. Histological analysis is performed using the NASH Clinical Research Network (CRN) scoring system to assess steatosis, inflammation, ballooning, and fibrosis. Quantitative image analysis can be used to measure the percentage of liver area occupied by collagen (e.g., using Sirius Red staining). Biomarkers in blood and urine are also analyzed.
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Model Induction: A single intratracheal instillation of bleomycin (B88199) (e.g., 3 mg/kg) is administered to mice (C57BL/6 strain is commonly used)[11]. This induces an initial inflammatory phase followed by a fibrotic phase, typically peaking around 14-21 days.
-
Treatment: The test compound is typically administered daily, starting either before or after the bleomycin challenge, depending on whether a prophylactic or therapeutic effect is being investigated.
-
Efficacy Assessment: At the end of the study, lungs are harvested for analysis. Histological assessment of fibrosis is performed using the Ashcroft scoring system. Collagen content is quantified by measuring hydroxyproline levels in lung homogenates. Bronchoalveolar lavage fluid (BALF) can be analyzed for inflammatory cells and cytokines[11][12].
Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis in Mice
-
Model Induction: The left ureter of a mouse is surgically ligated, causing complete obstruction of urine flow from that kidney[13][14][15]. The contralateral kidney serves as an internal control. This procedure leads to rapid and progressive interstitial fibrosis in the obstructed kidney.
-
Treatment: The test compound is administered daily, typically starting from the day of surgery.
-
Efficacy Assessment: Kidneys are harvested at various time points (e.g., 7, 14, or 21 days) after surgery. The extent of fibrosis is assessed by histological staining (e.g., Masson's trichrome, Sirius Red) and immunohistochemistry for fibrosis markers like α-smooth muscle actin (α-SMA) and collagen I[13]. Gene expression analysis of pro-fibrotic and inflammatory markers can also be performed.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Fibrosis
Caption: this compound inhibits FAP, preventing the cleavage of pro-fibrotic substrates.
Experimental Workflow for Preclinical Fibrosis Models
Caption: General experimental workflow for evaluating anti-fibrotic compounds.
Logical Relationship of the Comparative Analysis
Caption: Logical flow for the comparative analysis of this compound and alternatives.
References
- 1. FAP inhibitor AZD-2389 improves liver fibrosis and MASH | BioWorld [bioworld.com]
- 2. Pan-PPAR agonist lanifibranor improves portal hypertension and hepatic fibrosis in experimental advanced chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic Steatohepatitis With Cirrhosis and Portal Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. atsjournals.org [atsjournals.org]
- 9. Radiolabeled Albumin Bound Fibroblast Activation Protein (FAP) Inhibitor-04 Enhances Precision in Renal Fibrosis Diagnosis via PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KBI’s Novel and Translational NASH/fibrosis NHP Model Development and Characterization Will Be Presented at The Liver Meeting®2017_Events_Kunming Biomed International (KBI) [kbimed.com]
- 11. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. gubra.dk [gubra.dk]
- 14. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Outcomes of AZD2389 Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AZD2389 with current and emerging therapies for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and liver fibrosis. This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to facilitate an objective assessment of this compound's potential in the evolving therapeutic landscape.
Executive Summary
This compound, an investigational oral inhibitor of Fibroblast Activation Protein (FAP), is currently in early-stage clinical development by AstraZeneca for the treatment of MASH and liver fibrosis. Preclinical studies have demonstrated its potential to halt and even reverse liver fibrosis by targeting a key enzyme involved in the remodeling of the extracellular matrix. While long-term human outcome data is not yet available, this guide offers a comparative analysis of this compound against the recently FDA-approved Resmetirom and other late-stage clinical candidates, including Semaglutide, Survodutide, and Lanifibranor. This comparison focuses on the mechanism of action, available efficacy and safety data, and the design of key clinical trials.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data from preclinical studies of this compound and clinical trials of its comparators. It is crucial to note that the data for this compound is from preclinical models, and its translation to human efficacy and safety is yet to be determined.
Table 1: Comparison of Efficacy in MASH and Liver Fibrosis
| Drug (Trial) | Mechanism of Action | Key Efficacy Endpoints | Placebo Response | Treatment Response | Statistical Significance |
| This compound (Preclinical) | FAP Inhibitor | Improvement in Liver Fibrosis (cynomolgus monkeys) | 5% | 16% | p=0.01[1] |
| Improved MASLD Activity Score (cynomolgus monkeys) | 20% | 48% | p=0.0008[1] | ||
| Resmetirom (MAESTRO-NASH) | THR-β Agonist | MASH Resolution with no worsening of fibrosis | 9-13% | 26-36% | p<0.001 |
| Fibrosis improvement by ≥1 stage with no worsening of MASH | 14% | 24-26% | p<0.001 | ||
| Semaglutide (ESSENCE) | GLP-1 Receptor Agonist | MASH Resolution with no worsening of fibrosis | 34.3% | 62.9% | p<0.001[2] |
| Fibrosis improvement by ≥1 stage with no worsening of MASH | 22.4% | 36.8% | p<0.001[2] | ||
| Survodutide (Phase II) | Glucagon/GLP-1 Receptor Dual Agonist | MASH improvement without worsening of fibrosis | 18.2% | 83.0% | p<0.0001 |
| Lanifibranor (NATIVE) | Pan-PPAR Agonist | MASH resolution and improvement in fibrosis | Not Reported | Statistically significant improvement | Not Reported |
Table 2: Comparison of Safety and Tolerability
| Drug | Common Adverse Events (≥10% and more frequent than placebo) |
| This compound | Data from human clinical trials not yet available. Preclinical studies in cynomolgus monkeys showed the drug was well-tolerated with no significant signs of toxicity.[1] |
| Resmetirom | Diarrhea, nausea, pruritus, abdominal pain, vomiting, constipation, arthralgia. |
| Semaglutide | Nausea, diarrhea, vomiting, constipation, abdominal pain, headache, fatigue. |
| Survodutide | Nausea, diarrhea, vomiting. |
| Lanifibranor | Diarrhea, nausea, peripheral edema, weight gain. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of comparative data. Below are the protocols for key experiments cited in this guide.
This compound Preclinical Efficacy Study in Cynomolgus Monkeys
-
Study Design: Diet-induced MASH model in cynomolgus monkeys. Animals received either vehicle or this compound orally for 29 weeks.[1]
-
Liver Biopsy Analysis: Liver biopsies were collected at baseline and at the end of the treatment period. Histological assessment was performed by an expert pathologist using the NASH Clinical Research Network (CRN) scoring system for NAFLD Activity Score (NAS) and fibrosis stage.[1]
-
Biomarker Analysis: Plasma levels of intact and total α2-antiplasmin (α2-AP) and fibroblast growth factor 21 (FGF21) were measured at baseline and at weeks 4 and 29.[1]
-
Statistical Analysis: A mixed-model repeated measures (MMRM) analysis was used to compare the changes from baseline between the this compound and vehicle groups.
Resmetirom Phase 3 Clinical Trial (MAESTRO-NASH)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study in patients with biopsy-confirmed MASH and fibrosis stage F2 or F3. Patients were randomized to receive once-daily oral Resmetirom (80 mg or 100 mg) or placebo.
-
Primary Endpoints: The primary endpoints were MASH resolution (defined as a reduction in the NAS of ≥2 points, with a reduction of ≥1 point in lobular inflammation or ballooning, and no worsening of fibrosis) and fibrosis improvement (a reduction of ≥1 stage in fibrosis score with no worsening of NASH) at 52 weeks.
-
Liver Biopsy Analysis: Liver biopsies were performed at screening and at week 52. Histological evaluation was conducted by two independent central pathologists.
-
Safety Monitoring: Adverse events were monitored throughout the study. Laboratory parameters, vital signs, and electrocardiograms were assessed at regular intervals.
Semaglutide Phase 3 Clinical Trial (ESSENCE)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial in patients with biopsy-confirmed MASH and fibrosis stage F2 or F3.[2] Patients were randomized to receive once-weekly subcutaneous injections of Semaglutide 2.4 mg or placebo.[2]
-
Primary Endpoints: The co-primary endpoints were MASH resolution with no worsening of fibrosis and improvement in fibrosis stage with no worsening of MASH at 72 weeks.[2]
-
Liver Biopsy Analysis: Liver biopsies were obtained at baseline and at week 72 and were assessed by a central pathologist.[2]
-
Safety Monitoring: Safety was assessed by monitoring adverse events, clinical laboratory tests, and other safety parameters.[2]
Mandatory Visualization
Signaling Pathway of Fibroblast Activation Protein (FAP) in Liver Fibrosis
Caption: FAP signaling in liver fibrosis.
Experimental Workflow for a MASH Clinical Trial
Caption: Generalized MASH clinical trial workflow.
Conclusion
This compound, with its novel mechanism of targeting FAP, presents a promising approach for the treatment of MASH and liver fibrosis. Preclinical data are encouraging, suggesting a potential for both anti-fibrotic and anti-inflammatory effects. However, the absence of human clinical trial data on long-term outcomes necessitates a cautious outlook.
In comparison, Resmetirom has established a benchmark as the first FDA-approved therapy, demonstrating efficacy in both MASH resolution and fibrosis improvement. The GLP-1 receptor agonists, Semaglutide and Survodutide, have also shown robust efficacy in late-stage trials, coupled with benefits in weight management and metabolic control. Lanifibranor, a pan-PPAR agonist, offers another distinct mechanism with positive early clinical signals.
The long-term success of this compound will depend on the forthcoming results from its clinical development program. Key factors for its future positioning will include its safety and tolerability profile, the magnitude of its anti-fibrotic effect in humans, and its potential for combination therapy with other agents. Researchers and drug development professionals should closely monitor the dissemination of data from the ongoing and future clinical trials of this compound to fully assess its therapeutic potential relative to the rapidly advancing field of MASH and liver fibrosis treatments.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of AZD2389
This document provides procedural guidance for the safe handling and disposal of AZD2389, an orally active and potent Fibroblast Activation Protein (FAP) inhibitor intended for research purposes.[1][2] Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance. Researchers, scientists, and drug development professionals should integrate these procedures into their standard laboratory safety protocols.
Disclaimer: The information provided herein is for guidance purposes and is based on general best practices for laboratory chemical waste. The primary and most authoritative source of information for handling and disposal of this compound is the Safety Data Sheet (SDS) provided by the manufacturer.[1] Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.
Pre-Disposal and Handling Considerations
Before beginning any work with this compound, it is imperative to have a comprehensive disposal plan in place. This includes identifying the correct waste streams and understanding the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn at all times.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (e.g., pure compound, solution) and the materials it has contaminated.
Step 1: Segregation of Waste Isolate all waste materials contaminated with this compound from general laboratory trash. This includes:
-
Unused or expired this compound compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Empty original containers.
Step 2: Disposal of Unused/Expired this compound Unused or expired this compound should be treated as chemical waste.
-
Do Not dispose of the solid compound or its solutions down the drain or in regular trash.[3]
-
Place the original container with the unused compound into a designated hazardous waste container.
-
If the compound is in a solution, it should be collected in a sealed, properly labeled, and leak-proof hazardous waste container.
Step 3: Disposal of Contaminated Materials Items that have come into contact with this compound must be disposed of as hazardous waste.[4]
-
Solid Waste: Items such as contaminated gloves, pipette tips, and paper towels should be collected in a dedicated, clearly labeled hazardous waste bag or container.[4]
-
Sharps: Any sharps (e.g., needles, syringes) used with this compound must be placed in a designated sharps container.[4][5]
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
Step 4: Decontamination of Glassware Reusable glassware should be decontaminated before washing. Consult your institution's EHS guidelines for appropriate decontamination procedures, which may involve rinsing with a suitable solvent that is then collected as hazardous waste.
Step 5: Labeling and Storage of Waste
-
Clearly label all hazardous waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of any waste mixtures, including solvents and their approximate concentrations.
-
Store waste containers in a designated, secure secondary containment area until they are collected by your institution's EHS department.
Summary of Disposal Guidelines
The following table summarizes the key disposal information for different types of waste generated while working with this compound.
| Waste Type | Disposal Container | Key Instructions |
| Unused/Expired this compound | Labeled Hazardous Chemical Waste | Keep in original container if possible. Do not mix with other waste streams unless directed by EHS. |
| Solutions of this compound | Labeled Hazardous Liquid Waste | Collect all solutions, including rinse from decontaminated glassware. Ensure the container is sealed and compatible with the solvents used. |
| Contaminated Solid Waste | Labeled Hazardous Solid Waste Bag/Bin | Includes gloves, pipette tips, bench paper, etc.[4] |
| Contaminated Sharps | FDA-Cleared Sharps Container | Needles, syringes, or other sharps that have contacted this compound.[5] |
| Empty Original Vials | Labeled Hazardous Chemical Waste | Even "empty" containers may retain residue and should be disposed of as hazardous waste.[6] Scratch out any proprietary information before disposal.[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Workflow for this compound Waste Segregation and Disposal.
This guide is intended to build a foundation of safety and trust for laboratory professionals handling novel compounds like this compound. By providing clear, actionable steps, we aim to be the preferred source for essential information on laboratory safety and chemical handling. Always prioritize safety and consult official documentation and safety officers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 3. fda.gov [fda.gov]
- 4. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 5. astrazeneca-us.com [astrazeneca-us.com]
- 6. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling AZD2389
For researchers, scientists, and drug development professionals, this guide provides crucial safety protocols and operational plans for the handling and disposal of AZD2389, a potent, orally active inhibitor of Fibroblast Activation Protein (FAP).
As this compound is a novel compound under clinical investigation, a specific, publicly available Safety Data Sheet (SDS) is not readily accessible. The following guidance is based on best practices for handling potent, powdered research compounds and information gleaned from product data sheets and SDSs of similar chemicals.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, a comprehensive approach to safety is paramount to minimize exposure risk. The recommended personal protective equipment and engineering controls are outlined below.
| Control Type | Recommendation | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of airborne particles. |
| Safety Shower & Eyewash Station | For immediate decontamination in case of accidental exposure. | |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from dust and splashes. |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | To prevent skin contact. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area is crucial. For weighing or procedures that may generate dust, a respirator may be necessary based on a risk assessment. | To avoid inhalation of the compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
First Aid Measures
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the preparation of stock solutions is a common procedure. Based on supplier data, here are typical solvents and storage conditions.[1]
Stock Solution Preparation:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.[1]
-
Storage of Stock Solutions: For short-term storage, -20°C is recommended. For long-term storage, -80°C is preferable to maintain stability.[1]
It is imperative for researchers to consult their institution's safety guidelines and conduct a thorough risk assessment before beginning any work with this compound. This proactive approach to safety will help to ensure a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
